Product packaging for Cisapride-13C,d3(Cat. No.:)

Cisapride-13C,d3

カタログ番号: B562527
分子量: 470.0 g/mol
InChIキー: DCSUBABJRXZOMT-WNJPBQIDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cisapride-13C,d3, also known as this compound, is a useful research compound. Its molecular formula is C23H29ClFN3O4 and its molecular weight is 470.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClFN3O4 B562527 Cisapride-13C,d3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUBABJRXZOMT-WNJPBQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for the isotopically labeled compound, Cisapride-13C,d3. While specific, publicly available protocols for this labeled analog are scarce, this document outlines a detailed, plausible methodology based on established synthetic routes for Cisapride and general principles of isotopic labeling and purification.

Introduction

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[1] It functions as a serotonin 5-HT4 receptor agonist, which stimulates the release of acetylcholine in the enteric nervous system.[1][2][3] Isotopically labeled analogs, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This guide details a hypothetical, yet scientifically grounded, approach to its synthesis and purification.

Proposed Synthetic Pathway

The synthesis of this compound can be logically adapted from the known synthesis of unlabeled Cisapride. The key is the introduction of the isotopic labels at a late stage to maximize incorporation and minimize costs. The proposed retrosynthetic analysis identifies two key isotopically labeled precursors: 4-amino-5-chloro-2-(methoxy-d3)-benzoic acid and a piperidine derivative containing a 13C-labeled carbon.

General Reaction Scheme:

The core of the synthesis involves the amide coupling of two key intermediates:

  • Intermediate A: cis-4-Amino-1-(3-(4-fluorophenoxy)propyl)-3-methoxypiperidine

  • Intermediate B (Labeled): 4-amino-5-chloro-2-methoxy-benzoic acid-13C,d3

The final step is the coupling of these two fragments to yield the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of Labeled Intermediate B (4-amino-5-chloro-2-methoxy-benzoic acid-13C,d3)

This step would likely start from a commercially available 13C-labeled precursor. A plausible route involves the introduction of the methoxy-d3 group using a deuterated methylating agent.

  • Starting Material: A suitable 13C-labeled aromatic precursor.

  • Chlorination: Introduction of the chloro-substituent at the 5-position.

  • Nitration: Introduction of a nitro group at the 4-position.

  • Methylation (Labeling): O-methylation of the hydroxyl group at the 2-position using a deuterated methylating agent such as methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4).

  • Reduction: Reduction of the nitro group to an amino group to yield the final labeled intermediate.

Step 2: Amide Coupling

This step joins Intermediate A with the labeled Intermediate B.

  • Activation of Intermediate B: Intermediate B is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Coupling Reaction: The activated Intermediate B is reacted with Intermediate A in an inert solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

Purification Strategy

Purification of the final product, this compound, is critical to remove unreacted starting materials, byproducts, and any unlabeled Cisapride. A multi-step purification process is recommended.

Experimental Protocol: Purification
  • Initial Workup: The reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, would be employed to separate the product from impurities.

  • Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • High-Performance Liquid Chromatography (HPLC): Final purity is often achieved using preparative reverse-phase HPLC.[4]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic incorporation.The molecular ion peak should correspond to the calculated mass of C22,13CH26D3ClFN3O4 (469.96 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and determination of isotopic labeling position.¹H NMR will show the absence of the methoxy proton signal and the presence of other characteristic protons. ¹³C NMR will show an enhanced signal for the labeled carbon.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak with a purity of >98% is desired.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the calculated values.

Visualizations

Cisapride Mechanism of Action

Cisapride_Mechanism_of_Action Cisapride Cisapride HT4R 5-HT4 Receptor Cisapride->HT4R Agonist AC Adenylyl Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx ACh_release Acetylcholine Release Ca_influx->ACh_release GI_motility Increased GI Motility ACh_release->GI_motility

Caption: Mechanism of action of Cisapride.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Labeled Precursors Coupling Amide Coupling Start->Coupling Crude Crude this compound Coupling->Crude Workup Aqueous Workup Crude->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal HPLC Preparative HPLC Recrystal->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR HPLC_analysis Analytical HPLC HPLC->HPLC_analysis Final Pure this compound MS->Final NMR->Final HPLC_analysis->Final

References

The Role of Cisapride-13C,d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cisapride-13C,d3 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological basis of Cisapride, the principles of stable isotope dilution analysis, a detailed experimental protocol for quantification, and the validation parameters required by regulatory bodies.

Introduction: The Principle of Stable Isotope Dilution

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the analyte in which several atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

This compound is the ideal internal standard for the quantification of the gastroprokinetic agent Cisapride. By incorporating one ¹³C atom and three deuterium atoms, its molecular weight is increased by four mass units. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

The core principle is that a known amount of this compound is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process. Because the SIL-IS is almost chemically and physically identical to the analyte, it experiences the same variations during every step of the analytical procedure, including extraction, potential degradation, chromatographic retention, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variabilities and ensuring a robust and reliable quantification.

Pharmacological Mechanism of Action of Cisapride

Cisapride is a gastroprokinetic agent, meaning it enhances motility in the upper gastrointestinal tract. Its primary mechanism of action is as a selective serotonin 5-HT₄ receptor agonist.[1] By activating these receptors on neurons in the myenteric plexus of the gut, Cisapride facilitates the release of acetylcholine.[1][2] Acetylcholine, a key neurotransmitter, then acts on muscarinic receptors on smooth muscle cells, leading to increased esophageal sphincter tone, enhanced gastric contractions, and improved antroduodenal coordination. This results in accelerated gastric emptying and intestinal transit.

It is important to note that Cisapride was withdrawn from the market in many countries due to the risk of serious cardiac side effects, specifically long QT syndrome, which can lead to arrhythmias. However, it and its labeled counterparts remain crucial tools for in vitro and preclinical research.

Cisapride_Mechanism Cisapride Cisapride HT4_Receptor Serotonin 5-HT4 Receptor (on Myenteric Neuron) Cisapride->HT4_Receptor Agonist ACh_Release Increased Acetylcholine (ACh) Release HT4_Receptor->ACh_Release Stimulates Muscarinic_Receptor Muscarinic Receptors (on Smooth Muscle) ACh_Release->Muscarinic_Receptor Activates GI_Motility Increased GI Motility (Prokinetic Effect) Muscarinic_Receptor->GI_Motility Results in

Figure 1: Signaling pathway of Cisapride's prokinetic action.

The Role of this compound in Quantitative Analysis

The fundamental advantage of using this compound as an internal standard is its ability to mimic the behavior of unlabeled Cisapride throughout the analytical process. This is critical for compensating for two major sources of error in LC-MS/MS analysis: recovery variability and matrix effects.

  • Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, it's nearly impossible to achieve 100% recovery of the analyte. The percentage of recovery can also vary between samples. Since this compound has the same extraction efficiency as Cisapride, the ratio of their concentrations remains unchanged regardless of the recovery rate.

  • Matrix Effects: Components in biological matrices (e.g., plasma, urine) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal. This "matrix effect" is a significant source of imprecision and inaccuracy. Because this compound co-elutes with Cisapride and has the same ionization properties, it is affected by the matrix in the same way. This co-elution ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard, thus canceling out the effect when the peak area ratio is calculated.

Internal_Standard_Logic cluster_sample Biological Sample Analyte Analyte (Cisapride) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS Internal Standard (IS) (this compound) IS->Sample_Prep Add known amount LC_MS LC-MS/MS Analysis (Chromatography & Ionization) Sample_Prep->LC_MS Variable Recovery & Matrix Components Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Signal Suppression or Enhancement Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Figure 2: Logic of using a stable isotope-labeled internal standard.

Representative Experimental Protocol: Quantification of Cisapride in Human Plasma

This section outlines a typical LC-MS/MS method for the quantification of Cisapride in human plasma using this compound as the internal standard. This protocol is representative and should be fully validated before implementation.

Materials and Reagents
  • Analytes: Cisapride, this compound

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid (FA), HPLC-grade water.

  • Matrix: Drug-free human plasma (K₂EDTA).

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cisapride and this compound in methanol.

  • Cisapride Working Solutions: Serially dilute the Cisapride stock solution with 50:50 ACN:Water to prepare working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Transitions

The MRM transitions are selected to provide specificity and sensitivity. The precursor ion (Q1) is typically the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable fragment generated by collision-induced dissociation.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Cisapride466.2184.1
This compound 470.2 184.1

Note: The product ion for the internal standard is expected to be the same as the analyte because the isotopic labels are on the methoxy group of the piperidine ring, which is not part of the common 184.1 Da fragment.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile + Formic Acid) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantification (Peak Area Ratio) analyze->quantify

Figure 3: Bioanalytical experimental workflow for Cisapride.

Bioanalytical Method Validation Data

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose, following guidelines from regulatory agencies like the FDA and EMA (harmonized under ICH M10). The use of this compound is instrumental in meeting the stringent acceptance criteria for these validation parameters. Below are tables summarizing typical validation data for a hypothetical assay.

Linearity and Range
Calibration Standard (ng/mL)
0.1 (LLOQ)
0.2
0.5
2.0
10.0
25.0
50.0
100.0 (ULOQ)
Regression Model
Correlation (r²)

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Accuracy and Precision

This is assessed by analyzing Quality Control (QC) samples at multiple concentration levels in replicate on different days.

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1< 20%± 20%< 20%± 20%
Low QC0.3< 15%± 15%< 15%± 15%
Mid QC8.0< 15%± 15%< 15%± 15%
High QC80.0< 15%± 15%< 15%± 15%

%CV: Percent Coefficient of Variation; %Bias: Percent deviation from nominal concentration

Recovery and Matrix Effect
QC LevelConc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC0.385 - 95%85 - 95%0.95 - 1.050.98 - 1.02
High QC80.085 - 95%85 - 95%0.95 - 1.050.98 - 1.02

A Matrix Factor of 1 indicates no matrix effect. An IS-Normalized Matrix Factor close to 1 demonstrates that the internal standard effectively corrects for any matrix effects.

Conclusion

This compound serves as the ideal internal standard for the quantitative bioanalysis of Cisapride. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow it to track and correct for variability throughout the entire analytical workflow. By compensating for inconsistent sample recovery and mitigating unpredictable matrix effects, the use of this compound ensures that bioanalytical methods can meet the rigorous validation standards for accuracy, precision, and robustness demanded by the scientific and regulatory communities. This enables researchers to generate high-quality, reliable data in pharmacokinetic, toxicokinetic, and other drug development studies.

References

Commercial Availability and Technical Guide for Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical applications of Cisapride-13C,d3. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and other bioanalytical studies.

Core Compound Information

ParameterDetails
Product Name This compound
Chemical Name rel-4-Amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl]-3-(methoxy-13C,d3)-4-piperidinyl]-2-methoxybenzamide
CAS Number 1285970-69-5
Molecular Formula C₂₂¹³CH₂₆D₃ClFN₃O₄
Molecular Weight 469.96 g/mol

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Researchers can procure this compound from the following vendors, who typically provide a Certificate of Analysis (CoA) with each product.

SupplierWebsiteContact InformationNotes
Simson Pharma Limitedsimsonpharma.com--INVALID-LINK--Offers custom synthesis and provides a Certificate of Analysis.
VIVAN Life Sciencesvivanlifesciences.com--INVALID-LINK--Lists the product with catalog number VLCS-00556.
TLC Pharmaceutical Standards Ltd.N/AN/AListed as a supplier in chemical buyers guides.
ChemicalBookchemicalbook.comN/AProvides a platform with a list of global suppliers.
Pharmaffiliatespharmaffiliates.comN/AOffers the product for research purposes.
Toronto Research Chemicals (TRC)trc-canada.comN/AA well-known supplier of isotope-labeled compounds.

Representative Certificate of Analysis

While a specific Certificate of Analysis for a particular batch should be obtained from the supplier, the following table represents typical quality specifications for this compound based on industry standards for stable isotope-labeled compounds.

TestMethodSpecificationRepresentative Result
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % ¹³C, ≥ 98 atom % DConforms
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureConforms
Appearance VisualWhite to off-white solidConforms
Solubility N/ASoluble in DMSO, MethanolConforms

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

Objective: To accurately quantify the concentration of unlabeled Cisapride in a biological matrix (e.g., plasma, urine) by correcting for variations in sample preparation and instrument response.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a working internal standard (IS) solution by diluting the primary stock solution to a final concentration of 100 ng/mL in the same solvent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add 300 µL of the working IS solution in acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Cisapride: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 466.2 → 194.1).

        • This compound: Monitor the corresponding shifted transition (e.g., m/z 470.2 → 194.1).

      • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

    • Determine the concentration of Cisapride in the unknown samples from the calibration curve.

Competitive Radioligand Binding Assay for 5-HT₄ Receptor

Objective: To determine the binding affinity (Ki) of unlabeled Cisapride for the 5-HT₄ receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • To each well, add:

      • 50 µL of radioligand (e.g., [³H]-GR113808, a known 5-HT₄ antagonist) at a concentration near its Kd.

      • 50 µL of competing ligand (unlabeled Cisapride) at various concentrations.

      • 100 µL of the membrane preparation.

    • For non-specific binding, add a high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808).

    • Incubate the plate at room temperature for 60 minutes.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflows

This compound in a Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Cisapride in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Addition of this compound Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography (Separation) SupernatantCollection->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection DataAcquisition Data Acquisition (MRM) MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration RatioCalculation Peak Area Ratio Calculation (Analyte/IS) PeakIntegration->RatioCalculation ConcentrationDetermination Concentration Determination (Calibration Curve) RatioCalculation->ConcentrationDetermination

Bioanalytical workflow for Cisapride quantification.
5-HT₄ Receptor Signaling Pathway

Cisapride acts as an agonist at the 5-hydroxytryptamine type 4 (5-HT₄) receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.

G Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor binds & activates G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Increased Acetylcholine Release) PKA->CellularResponse phosphorylates targets leading to

Technical Guide: Cisapride-13C,d3 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Cisapride-13C,d3. This isotopically labeled analog of Cisapride is a crucial tool for quantitative bioanalytical studies, particularly in absorption, distribution, metabolism, and excretion (ADME) research. Accurate characterization of its purity and identity is paramount for generating reliable and reproducible data.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for this compound provides a detailed summary of its identity, purity, and quality. Below is a representative CoA based on typical specifications for isotopically labeled pharmaceutical standards.

Table 1: Product Information
ParameterSpecification
Product Name This compound
Synonyms rel-4-Amino-5-chloro-N-[…
CAS Number 1285970-69-5[1]
Molecular Formula C₂₂¹³CH₂₆D₃ClFN₃O₄
Molecular Weight 470.98 g/mol
Table 2: Physical and Chemical Properties
ParameterSpecification
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Table 3: Analytical Data
TestMethodSpecificationResult
Chemical Purity (HPLC) HPLC-UV≥ 98.0%99.6%
Isotopic Purity Mass Spectrometry≥ 99 atom % ¹³C, ≥ 99 atom % DConforms
Identity (¹H NMR) NMR SpectroscopyConforms to structureConforms
Mass Identity (LC/MS) LC-MSConforms to structureConforms
Residual Solvents GC-HSAs per USP <467>Complies

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound. The following protocols are based on established analytical techniques for Cisapride and adapted for its isotopically labeled form.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any potential non-labeled or other impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard solution into the HPLC system.

  • Record the chromatogram and determine the retention time of the main peak.

  • Prepare a sample solution of the this compound being tested.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Isotopic Purity and Mass Identity

LC/MS is employed to confirm the molecular weight and structure of this compound and to determine its isotopic purity.[2]

  • Instrumentation: LC/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 400-550.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

Procedure:

  • Inject a diluted solution of this compound through the LC system into the mass spectrometer.

  • Acquire the mass spectrum.

  • Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.

  • Analyze the isotopic distribution of the molecular ion peak to determine the isotopic enrichment of ¹³C and Deuterium.

Mandatory Visualizations

Signaling Pathway of Cisapride

Cisapride acts as a serotonin 5-HT4 receptor agonist in the enteric nervous system.[3][4][5] This activation stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility.

Cisapride_Signaling_Pathway Cisapride This compound HTR4 5-HT4 Receptor Cisapride->HTR4 AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Channels Ion Channels PKA->Channels Phosphorylates ACh_Release Acetylcholine Release Channels->ACh_Release Leads to GI_Motility Increased GI Motility ACh_Release->GI_Motility Stimulates

Cisapride's 5-HT4 receptor agonist signaling pathway.
Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample.

Purity_Assessment_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS ChemPurity Chemical Purity (≥ 98.0%) HPLC->ChemPurity Determines IsoPurity Isotopic Purity (≥ 99 atom %) LCMS->IsoPurity Determines MassID Mass Identity (Conforms) LCMS->MassID Confirms Report Certificate of Analysis ChemPurity->Report IsoPurity->Report MassID->Report

Workflow for the purity assessment of this compound.
Workflow for the purity assessment of this compound.

References

Isotopic Enrichment and Stability of Cisapride-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Cisapride-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Cisapride. This document details the synthesis, analytical methodologies for determining isotopic and chemical purity, and stability under forced degradation conditions.

Introduction

Cisapride is a gastrointestinal prokinetic agent that has been used to manage various motility disorders. For accurate quantification in biological matrices using mass spectrometry-based assays, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing. This compound, with a combination of Carbon-13 and deuterium labels, offers a significant mass shift from the unlabeled drug, ensuring clear analytical distinction. This guide outlines the key technical aspects of its synthesis, isotopic enrichment, and stability.

Synthesis of this compound

While specific, proprietary synthesis routes for commercially available this compound are not publicly disclosed, a plausible synthetic pathway can be inferred from known Cisapride synthesis methods. The labeling is strategically introduced in the final stages of the synthesis. A general approach involves the reductive amination of a suitable piperidinone precursor with a labeled amine or the use of a labeled acylating agent.

A potential synthetic route is outlined below:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Label Incorporation cluster_2 Final Product A 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone C Reductive Amination with Benzylamine-d2 A->C H2, Pd/C B 4-amino-5-chloro-2-methoxybenzoic acid D Acylation with 4-amino-5-chloro-2-(methoxy-13C,d3)benzoic acid B->D Labeling Reagent E cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine-d2 C->E Debenzylation F This compound D->F Coupling E->F Coupling

Figure 1: Plausible synthetic pathway for this compound.

Isotopic Enrichment and Chemical Purity

The isotopic enrichment and chemical purity of this compound are critical for its function as an internal standard. These parameters are typically determined using high-resolution mass spectrometry (HRMS) and high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize typical quantitative data for this compound.

ParameterSpecificationMethod
Isotopic Enrichment
Isotopic Purity≥ 98%HRMS
13C Enrichment≥ 99 atom % 13CHRMS
Deuterium Enrichment≥ 99 atom % DHRMS
Chemical Purity
Chemical Purity≥ 98%HPLC
Unlabeled Cisapride≤ 0.5%LC-MS/MS

Table 1: Isotopic Enrichment and Chemical Purity Specifications.

AnalysisResult
Mass Spectrometry
[M+H]+ (Theoretical)470.2086
[M+H]+ (Observed)470.2089
HPLC Analysis
Retention Time (min)8.5
Purity by Area %99.2%

Table 2: Representative Analytical Data.

Experimental Protocols

Determination of Isotopic Enrichment by HRMS

Objective: To determine the isotopic purity and the incorporation of 13C and deuterium in this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Method:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.

  • Infusion: Directly infuse the sample solution into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Resolution: ≥ 60,000.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]+ ion.

    • Analyze the isotopic cluster to calculate the percentage of the M+4 peak (for 13C and 3xD) relative to the sum of all isotopic peaks.

HRMS_Workflow A Sample Preparation (1 µg/mL in Methanol) B Direct Infusion into HRMS A->B C Data Acquisition (ESI+, Full Scan) B->C D Data Analysis (Accurate Mass & Isotopic Cluster) C->D E Isotopic Enrichment Calculation D->E

Figure 2: Workflow for isotopic enrichment determination.
Stability-Indicating HPLC Method

Objective: To determine the chemical purity of this compound and to separate it from potential degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 276 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Stability of this compound

The stability of an isotopically labeled standard is crucial for its long-term use and for ensuring the accuracy of analytical methods. Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Protocols:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Samples are analyzed at appropriate time points using the stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_0 Stress Conditions A Acid Hydrolysis G Incubation under Stress Conditions B Base Hydrolysis C Oxidation D Thermal E Photolytic F This compound (1 mg/mL solution or solid) F->G H Sample Analysis by Stability-Indicating HPLC G->H I Degradation Pathway Elucidation H->I

Figure 3: Forced degradation experimental workflow.
Stability Data

The following table summarizes the expected stability of this compound under forced degradation conditions.

Stress Condition% Degradation (Illustrative)Major Degradants
0.1 N HCl, 60°C, 24h~15%Hydrolysis products
0.1 N NaOH, 60°C, 24h~20%Hydrolysis products
3% H2O2, RT, 24h~10%N-oxide derivative
105°C, 24h (solid)< 5%Minor thermal degradants
Photolytic~5%Photodegradation products

Table 3: Summary of Forced Degradation Results (Illustrative Data).

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard suitable for sensitive and accurate quantification of Cisapride in complex matrices. The analytical methods and stability data presented in this guide provide a robust framework for its application in regulated bioanalytical studies. The provided experimental protocols can be adapted to specific laboratory conditions and regulatory requirements. Researchers and drug development professionals can confidently utilize this information for method development, validation, and routine sample analysis.

Cisapride-13C,d3: An In-depth Technical Guide for Pharmacokinetic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cisapride-13C,d3 and its application in pharmacokinetic research. Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. The use of its stable isotope-labeled counterpart, this compound, is critical for accurate and precise bioanalytical measurements in pharmacokinetic studies.

Physicochemical Properties

A stable isotope-labeled version of a drug, such as this compound, is designed to have the same chemical and physical properties as the parent drug, with the only difference being a higher mass due to the incorporated heavier isotopes. This subtle change in mass allows it to be differentiated by mass spectrometry while behaving identically in biological systems and during sample preparation.

PropertyCisaprideThis compound
Molecular Formula C₂₃H₂₉ClFN₃O₄C₂₂¹³CH₂₆d₃ClFN₃O₄
Molecular Weight 465.95 g/mol 469.98 g/mol
CAS Number 81098-60-41285970-69-5
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Practically insoluble in water, soluble in methanol and ethanolPractically insoluble in water, soluble in methanol and ethanol

Mechanism of Action and Signaling Pathway

Cisapride acts as a selective serotonin 5-HT₄ receptor agonist in the gastrointestinal tract.[1][2] Activation of these receptors on enteric neurons enhances the release of acetylcholine from the myenteric plexus.[1][3] Acetylcholine, in turn, stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility, including increased lower esophageal sphincter pressure, enhanced esophageal peristalsis, and accelerated gastric emptying.[2]

Cisapride_Signaling_Pathway Cisapride Cisapride HTR4 5-HT4 Receptor (Enteric Neuron) Cisapride->HTR4 Binds and Activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates and Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release Triggers mAChR Muscarinic Receptor (Smooth Muscle Cell) ACh_release->mAChR Binds to Contraction Smooth Muscle Contraction (Increased GI Motility) mAChR->Contraction Initiates Pharmacokinetic_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing of Cisapride (e.g., Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep IS_Spiking Spiking of Plasma Samples with this compound (IS) Plasma_Prep->IS_Spiking Sample_Extraction Sample Extraction (e.g., Protein Precipitation) IS_Spiking->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Quantification Quantification of Cisapride Concentrations LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling

References

Understanding the Mass Shift of Cisapride-13C,d3 for Enhanced Mass Spectrometric Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for the stable isotope-labeled internal standard, Cisapride-13C,d3, in mass spectrometry. It is designed to assist researchers in developing and validating robust quantitative bioanalytical methods for the gastroprokinetic agent, Cisapride. This document outlines the core principles of its application, detailed experimental methodologies, and the interpretation of mass spectral data.

Introduction to Isotopic Labeling in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively corrects for matrix effects and variability in the analytical process, leading to high accuracy and precision in quantification.

This compound is a stable isotope-labeled analog of Cisapride, incorporating one ¹³C atom and three deuterium atoms. This results in a nominal mass increase of 4 Daltons (Da) compared to the unlabeled Cisapride.

Quantitative Data for Mass Spectrometry

The selection of appropriate precursor and product ions is critical for the development of a sensitive and specific LC-MS/MS method using Multiple Reaction Monitoring (MRM). The following table summarizes the key mass-to-charge ratio (m/z) values for Cisapride and its isotopically labeled internal standard, this compound.

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Mass Shift (Da)
CisaprideC₂₃H₂₉ClFN₃O₄465.1831466.23184.09N/A
This compoundC₂₂¹³CH₂₆D₃ClFN₃O₄469.2019470.23188.11+4

Note: The precursor and product ion m/z values for Cisapride are based on previously published methods. The values for this compound are predicted based on the known mass shift and fragmentation pattern.

Proposed Fragmentation Pathway

The fragmentation of Cisapride in the mass spectrometer's collision cell provides characteristic product ions that are used for quantification. The most common cleavage occurs at the amide bond connecting the piperidine ring to the benzoyl group. The isotopic labels in this compound are located on the methoxy group attached to the piperidine ring. As this labeled portion is part of the larger fragment that is cleaved off, the resulting major product ion retains the isotopic labels, leading to the observed mass shift.

G Proposed Fragmentation of Cisapride cluster_0 Precursor Ion [M+H]⁺ cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions Cisapride Cisapride Structure (m/z 466.23) Fragmentation Amide Bond Cleavage Cisapride->Fragmentation Fragmentation Cisapride_IS This compound Structure (m/z 470.23) Labels on piperidine methoxy group Cisapride_IS->Fragmentation Fragmentation Product_Cisapride Product Ion (m/z 184.09) Fragmentation->Product_Cisapride Unlabeled Fragment Product_IS Labeled Product Ion (m/z 188.11) Fragmentation->Product_IS Labeled Fragment

Caption: Proposed fragmentation pathway of Cisapride and this compound.

Experimental Protocol: Quantification of Cisapride in Human Plasma

This section provides a representative LC-MS/MS protocol for the quantitative analysis of Cisapride in human plasma using this compound as an internal standard.

4.1. Materials and Reagents

  • Cisapride reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

4.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex briefly and transfer to an autosampler vial.

4.3. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.4. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions:

    • Cisapride: Q1 466.2 -> Q3 184.1

    • This compound: Q1 470.2 -> Q3 188.1

  • Collision Energy: Optimized for each transition (typically 25-35 eV)

Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis of Cisapride using its stable isotope-labeled internal standard.

G Quantitative Analysis Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: Experimental workflow for Cisapride quantification.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of Cisapride in biological matrices. The +4 Da mass shift allows for clear differentiation from the unlabeled analyte, and the stable isotopic labels ensure minimal analytical variability. The detailed protocol and understanding of the fragmentation pathway provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Safety and Handling of Cisapride-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Cisapride-13C,d3, a labeled form of Cisapride used as a serotonin 5-HT4 receptor agonist and a gastroprokinetic agent. The information presented here is crucial for ensuring safe laboratory practices and minimizing potential risks associated with the handling and use of this compound.

Chemical and Physical Properties

This compound is an isotopically labeled version of Cisapride. The primary difference is the inclusion of a Carbon-13 atom and three deuterium atoms in the methoxy group, resulting in a higher molecular weight compared to the unlabeled compound.[1] This labeling is instrumental in various analytical and research applications, particularly in metabolic and pharmacokinetic studies.

PropertyValueReference
Chemical Name 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(13C)methoxy)benzamide[1]
Molecular Formula C2213CH26D3ClFN3O4[1]
Molecular Weight 469.96 g/mol [1]
CAS Number 1285970-69-5[1]
Appearance White to off-white powdered solid
Odor Odorless
Melting Point 109.8°C (229.6°F) (for monohydrate)
Solubility Freely soluble in dimethylformamide, soluble in methylene chloride; sparingly soluble in methanol, practically insoluble in water.

Hazard Identification and Toxicology

While specific toxicological data for this compound is not extensively documented, the toxicological profile of the parent compound, Cisapride, serves as the primary reference. The isotopic labeling is not expected to alter the chemical's inherent toxicological properties.

Acute Health Effects:

  • Eye Contact: Causes serious eye damage and burns.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Chronic Health Effects:

  • Repeated or prolonged exposure may cause damage to the blood, kidneys, liver, and heart.

  • Long-term exposure to high dust concentrations may lead to changes in lung function.

Toxicological Data (Cisapride Monohydrate):

TestSpeciesDoseReference
Oral LD50Rat4166 mg/kg
Oral LD50Mouse8715 mg/kg
Intravenous TDLoDog0.1 mg/kg
Intravenous TDLoGuinea pig0.1285 mg/kg

Carcinogenicity and Teratogenicity:

  • In a 25-month oral carcinogenicity study in rats and a 19-month study in mice, Cisapride did not show tumorigenic effects at doses up to 80 mg/kg/day.

  • Oral teratology studies in rats and rabbits showed no evidence of teratogenic potential. However, embryotoxic and fetotoxic effects were observed at high doses.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use appropriate exhaust ventilation at places where dust is formed.

Personal Protective Equipment:

PPESpecificationReference
Eye/Face Protection Use a face shield and safety glasses tested and approved under government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. The quality of the protective gloves resistant to chemicals must be chosen as a function of the specific working place.
Respiratory Protection Not required for normal handling. In case of dust formation, a dust respirator should be used.
Body Protection Wear appropriate protective clothing.

Hygiene Measures:

  • Wash hands before breaks and at the end of the workday.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Do not let the product enter drains.

  • Dispose of contaminated packaging as unused product.

  • All waste must be handled in accordance with local, state, and federal regulations.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general experimental workflow for handling this compound and the known signaling pathway of its parent compound.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment A Material Acquisition & Verification of Purity B Weighing in a Vented Enclosure A->B C Solution Preparation (e.g., in DMSO) B->C D Cell/Tissue Culture Treatment C->D E In Vivo Administration (Animal Models) C->E F Sample Collection (e.g., Plasma, Tissue) D->F E->F G Analytical Measurement (e.g., LC-MS/MS) F->G H Decontamination of Work Surfaces G->H I Waste Segregation & Disposal H->I

Caption: A typical workflow for experiments involving this compound.

G Cisapride Signaling Pathway Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CholinergicNeuron Cholinergic Neuron (Myenteric Plexus) PKA->CholinergicNeuron Modulates ACh Acetylcholine (ACh) Release CholinergicNeuron->ACh GI_Motility Increased Gastrointestinal Motility ACh->GI_Motility Stimulates

References

Methodological & Application

Application Note: Quantitative Analysis of Cisapride in Human Plasma by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cisapride is a gastroprokinetic agent that was previously used to treat gastroesophageal reflux disease (GERD). Its use has been restricted due to the risk of serious cardiac side effects. Accurate and reliable quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and variations in sample processing by using a stable isotope-labeled internal standard.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cisapride in human plasma using a deuterated internal standard.

Principle

The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the analyte (Cisapride-d4) is added to the plasma sample at the beginning of the sample preparation process. The analyte and the internal standard are extracted from the plasma, separated by ultra-high-performance liquid chromatography (UPLC), and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of Cisapride in the sample, ensuring high accuracy and precision by correcting for any losses during sample preparation and ionization variability.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Cisapride (Reference Standard)

    • Cisapride-d4 (Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Human plasma (K2-EDTA as anticoagulant), free of Cisapride.

Instrumentation
  • Liquid Chromatography: UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cisapride and Cisapride-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cisapride stock solution in 50:50 (v/v) methanol/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Cisapride-d4 stock solution in 50:50 (v/v) methanol/water.

  • Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL Cisapride-d4) to each tube (except for blank samples, to which 20 µL of 50:50 methanol/water is added) and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Vortex to mix and inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cisapride 466.2184.1[2]10035
Cisapride-d4 (IS) 470.2188.110035

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of this assay.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Accuracy at LLOQ Within ±20% of nominal value
Precision at LLOQ ≤ 20% CV

Table 5: Intra- and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 0.3< 1095 - 105< 1590 - 110
Mid QC 8.0< 898 - 102< 1095 - 105
High QC 80.0< 599 - 101< 897 - 103

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 0.3> 8590 - 110
High QC 80.0> 9092 - 108

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is_spike 2. Spike with Cisapride-d4 (IS) plasma->is_spike precipitation 3. Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge 4. Centrifugation precipitation->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant evaporation 6. Evaporation to Dryness supernatant->evaporation reconstitution 7. Reconstitution evaporation->reconstitution injection 8. UPLC Injection reconstitution->injection separation 9. Chromatographic Separation (C18) injection->separation ionization 10. ESI+ Ionization separation->ionization detection 11. MS/MS Detection (MRM) ionization->detection quantification 12. Quantification (Peak Area Ratio) detection->quantification result Final Concentration quantification->result

Caption: Workflow for Cisapride quantification in plasma.

Isotope Dilution Principle

G cluster_2 In Mass Spectrometer cluster_3 Calculation Analyte Cisapride (Unknown Amount) Ratio Measure Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Cisapride-d4 (Known Amount) IS->Ratio Concentration Calculate Unknown Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and robust UPLC-MS/MS method for the quantification of Cisapride in human plasma. The use of a stable isotope-labeled internal standard (Cisapride-d4) ensures high accuracy and precision, making this method suitable for clinical and research applications, including pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation procedure allows for high throughput, which is essential in a drug development environment.

References

Application Notes and Protocols for Cisapride-13C,d3 in In-Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cisapride-13C,d3 in in-vitro drug metabolism studies. This compound, a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of cisapride and its metabolites in complex biological matrices during drug development and research.

Introduction to Cisapride Metabolism

Cisapride is a gastroprokinetic agent that undergoes extensive metabolism in the liver. Understanding its metabolic fate is crucial for predicting drug-drug interactions and assessing its safety profile. In-vitro studies using human liver microsomes (HLMs) have shown that the primary metabolic pathways for cisapride are oxidative N-dealkylation and aromatic hydroxylation[1]. The major metabolite formed is norcisapride, resulting from N-dealkylation at the piperidine nitrogen[1][2]. The cytochrome P450 (CYP) enzyme CYP3A4 is the principal catalyst for cisapride metabolism, with minor contributions from CYP2A6[1][2]. The use of stable isotope-labeled compounds like this compound is instrumental in providing the high level of analytical accuracy required for these studies.

Key Applications of this compound

The primary application of this compound in in-vitro drug metabolism studies is as an internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). Its utility extends to:

  • Reaction Phenotyping: Identifying the specific CYP enzymes responsible for cisapride metabolism.

  • Enzyme Inhibition Studies: Assessing the potential of co-administered drugs to inhibit cisapride metabolism.

  • Metabolic Stability Assays: Determining the rate at which cisapride is metabolized in vitro.

  • Metabolite Identification and Quantification: Accurately measuring the formation of metabolites such as norcisapride.

Quantitative Data Summary

The following tables summarize key quantitative data from in-vitro studies of cisapride metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for Cisapride Metabolism in Human Liver Microsomes

Metabolic PathwayMetaboliteApparent Km (μM)Vmax (pmol/min/mg protein)
N-dealkylationNorcisapride8.6 ± 3.5523 ± 330
N-dealkylationNorcisapride23.4 ± 8.6155 ± 91
Hydroxylation3-fluoro-4-hydroxycisapride32 ± 1152 ± 23
Hydroxylation4-fluoro-2-hydroxycisapride31 ± 2331 ± 23

Table 2: Relative Contribution of CYP Isoforms to Cisapride Metabolism

CYP IsoformRelative Contribution to Metabolism
CYP3A4Major
CYP2A6Minor
CYP2C8Minor (specifically for 3-fluoro-4-hydroxycisapride formation)
CYP2B6Minor (specifically for norcisapride formation)

Experimental Protocols

Protocol for Reaction Phenotyping of Cisapride Metabolism

This protocol aims to identify the CYP enzymes responsible for the metabolism of cisapride using human liver microsomes and specific chemical inhibitors.

Materials:

  • Cisapride

  • This compound (for internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, troleandomycin for CYP3A)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), phosphate buffer, and either a specific CYP inhibitor or vehicle control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add cisapride to the incubation mixtures to initiate the metabolic reaction. A typical substrate concentration would be around the Km value (e.g., 10 µM) to ensure measurable metabolite formation.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes) that ensures linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.

  • Internal Standard Addition: Add a known concentration of this compound to each sample to serve as the internal standard for quantification.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of cisapride and its major metabolite, norcisapride.

  • Data Analysis: Compare the rate of metabolite formation in the presence of specific inhibitors to the vehicle control to determine the percent inhibition and infer the contribution of each CYP isoform.

Protocol for Determining the Kinetic Parameters (Km and Vmax) of Cisapride Metabolism

This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of cisapride metabolites.

Materials:

  • Cisapride

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Prepare a series of incubation mixtures containing a fixed concentration of HLMs and varying concentrations of cisapride (e.g., spanning from 0.1 to 5 times the expected Km).

  • Initiation of Reaction: Pre-warm the mixtures to 37°C and initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reactions at 37°C for a time period determined to be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reactions by adding ice-cold acetonitrile.

  • Internal Standard Addition: Add a fixed concentration of this compound to each sample.

  • Sample Processing: Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the metabolite of interest (e.g., norcisapride) in each sample.

  • Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax*[S] / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

Visualizations

cluster_workflow Experimental Workflow for In-Vitro Cisapride Metabolism prep Prepare Incubation Mix (HLMs, Buffer, +/- Inhibitor) initiate Initiate Reaction (Add Cisapride) prep->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate is Add Internal Standard (this compound) terminate->is process Process Sample (Centrifuge) is->process analyze LC-MS/MS Analysis process->analyze data Data Analysis analyze->data

Caption: General experimental workflow for in-vitro metabolism studies of cisapride.

cluster_pathways Major Metabolic Pathways of Cisapride Cisapride Cisapride Norcisapride Norcisapride Cisapride->Norcisapride N-dealkylation (CYP3A4 >> CYP2A6, CYP2B6) Hydroxylated_Metabolites Hydroxylated Metabolites Cisapride->Hydroxylated_Metabolites Aromatic Hydroxylation (CYP3A4, CYP2C8)

Caption: Simplified metabolic pathways of cisapride in the liver.

References

Application Notes and Protocols for Bioanalysis of Cisapride using Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that acts as a selective serotonin 5-HT4 receptor agonist, promoting gastrointestinal motility. Accurate quantification of Cisapride in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as Cisapride-13C,d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the stable isotope-labeled IS with the analyte of interest allows for correction of variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision of the analytical method.

These application notes provide detailed protocols for the sample preparation of Cisapride from human plasma using protein precipitation and liquid-liquid extraction techniques, with this compound as the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of Cisapride in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Recovery > 85%
Matrix Effect Minimal and compensated by IS

Table 2: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cisapride 466.2184.1
This compound (IS) 470.2184.1

Experimental Protocols

Preparation of Stock and Working Solutions
  • Cisapride Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cisapride and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Cisapride Working Standards: Prepare a series of working standards by serial dilution of the Cisapride stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.5 to 500 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

Sample Preparation Protocols

This method is rapid and suitable for high-throughput analysis.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (10 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

This method provides a cleaner extract, reducing potential matrix effects.[1][2]

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (10 ng/mL).[1]

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of diethyl ether:ethyl acetate 70:30 v/v).[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

Cisapride Bioanalysis Workflow

Cisapride_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is add_acetonitrile Add Acetonitrile add_is->add_acetonitrile PPT Path add_solvent Add Extraction Solvent add_is->add_solvent LLE Path vortex_ppt Vortex add_acetonitrile->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant lcms LC-MS/MS Analysis supernatant->lcms vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->lcms data_processing Data Processing & Quantification lcms->data_processing

Workflow for Cisapride bioanalysis.
Cisapride Mechanism of Action: 5-HT4 Receptor Signaling Pathway

Cisapride_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts cisapride Cisapride cisapride->receptor Binds & Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ach_release Increased Acetylcholine Release pka->ach_release Leads to motility Increased GI Motility ach_release->motility Results in

References

Application Note: Development and Validation of a High-Throughput LC-MS/MS Assay for the Quantification of Cisapride in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisapride is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease. Accurate and reliable quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cisapride in human plasma. The assay utilizes a stable isotope-labeled internal standard, Cisapride-13C,d3, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3]

The developed method employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This validated method is suitable for high-throughput analysis in a clinical and research setting.

Experimental Protocols

1. Materials and Reagents

  • Cisapride reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Stock and Working Solutions

  • Cisapride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cisapride reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cisapride stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution in the same diluent to a final concentration of 10 ng/mL.

3. Sample Preparation

  • Thaw human plasma samples at room temperature.

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (10 ng/mL) to all samples except for the blank matrix.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-3.5 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Cisapride: m/z 466.2 -> 184.1

    • This compound: m/z 470.2 -> 184.1

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: 8 psi.

  • Nebulizer Gas (GS1): 50 psi.

  • Heater Gas (GS2): 50 psi.

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to international guidelines.[4][5]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Cisapride0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 2080-120≤ 2080-120
Low0.3≤ 1585-115≤ 1585-115
Medium10≤ 1585-115≤ 1585-115
High80≤ 1585-115≤ 1585-115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.3Consistent, precise, and reproducibleWithin acceptable limits
High80Consistent, precise, and reproducibleWithin acceptable limits

Mandatory Visualization

LC_MSMS_Workflow SampleReceipt Sample Receipt (Human Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep Add Internal Standard LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution DataProcessing Data Processing (Quantification) MS_Detection->DataProcessing Peak Integration Report Report Generation DataProcessing->Report Final Concentration

Caption: Workflow for the LC-MS/MS analysis of Cisapride in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Cisapride in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for potential variations during sample handling and analysis. The method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Cisapride.

References

Application Note: High-Throughput Quantification of Cisapride in Human Plasma using Cisapride-13C,d3 and LC-MS/MS for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cisapride in human plasma. The assay employs a stable isotope-labeled internal standard, Cisapride-13C,d3, which ensures high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM).[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for pharmacokinetic studies and routine clinical monitoring of cisapride levels.

Introduction

Cisapride is a prokinetic agent that restores or facilitates motility throughout the gastrointestinal tract.[4] It was previously used to treat conditions like gastroesophageal reflux disease and gastroparesis.[4] Due to its narrow therapeutic index and potential for cardiac side effects, therapeutic drug monitoring (TDM) is crucial for optimizing efficacy while minimizing toxicity.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that offers high precision and accuracy for quantifying analytes in complex biological matrices. This method involves the addition of a known quantity of an isotopically labeled version of the analyte as an internal standard. The stable isotope-labeled internal standard, this compound, is chemically identical to the analyte but has a different mass, allowing for its distinct measurement by the mass spectrometer. This approach effectively compensates for sample loss during preparation and variations in instrument response.

This application note presents a validated LC-MS/MS method for the determination of cisapride in human plasma, utilizing this compound as the internal standard, suitable for a TDM setting.

Experimental Protocols

Materials and Reagents
  • Cisapride analytical standard

  • This compound internal standard

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cisapride and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the cisapride stock solution with 50% methanol to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes the starting parameters for the LC-MS/MS analysis. Instrument-specific optimization may be required.

ParameterCondition
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
CisapridePrecursor Ion (m/z) -> Product Ion (m/z)
This compoundPrecursor Ion (m/z) -> Product Ion (m/z)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Note: Specific MRM transitions for Cisapride and its stable isotope-labeled counterpart would need to be optimized on the specific mass spectrometer being used. The precursor ion for this compound would be expected to be at a higher m/z value corresponding to the mass difference from the stable isotope labeling.

Data Presentation

Calibration Curve

The method was found to be linear over a concentration range of 1 to 200 ng/mL for cisapride in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

ParameterValue
Linear Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low3< 10%90 - 110%< 10%90 - 110%
Medium50< 8%92 - 108%< 8%92 - 108%
High150< 6%95 - 105%< 6%95 - 105%

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound (25 µL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection MS_Detection MRM Detection LC_Injection->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Report Report Concentration Calibration->Report

Caption: Experimental workflow for Cisapride TDM.

IDMS_Principle cluster_sample Biological Sample cluster_is Internal Standard Analyte Unknown Amount of Cisapride (Analyte) Mix Mix and Equilibrate Analyte->Mix IS Known Amount of This compound (IS) IS->Mix Preparation Sample Preparation (e.g., Extraction) Mix->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Result Measure Ratio of Analyte to IS Analysis->Result Quantification Calculate Initial Analyte Concentration Result->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of cisapride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for variability during sample handling and analysis. This method is well-suited for high-throughput therapeutic drug monitoring, aiding in the personalization of cisapride therapy to enhance patient outcomes.

References

Application Notes and Protocols for Cisapride-13C,d3 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cisapride-13C,d3, a stable isotope-labeled (SIL) internal standard, for the accurate identification and quantification of cisapride and its metabolites in complex biological matrices. The inclusion of a stable isotope label allows for precise tracking and differentiation of the parent compound from its metabolic products, significantly enhancing the reliability of drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to this compound

Cisapride is a gastroprokinetic agent that stimulates motility in the upper gastrointestinal tract. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][3] The major metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, leading to the formation of norcisapride.[1][2] Other metabolites are formed through hydroxylation of the fluoro-substituted aromatic ring.

This compound, chemically defined as 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(¹³C)methoxy)benzamide, is a stable isotope-labeled version of cisapride. The isotopic labels ([¹³C] and three deuterium atoms) are located on the methoxy group attached to the benzamide ring. This specific labeling results in a mass shift of +4 Da compared to the unlabeled cisapride, allowing for clear differentiation in mass spectrometry-based analyses. The use of this compound as an internal standard is crucial for correcting for variability in sample preparation and matrix effects, leading to more accurate and precise quantification of cisapride and its metabolites.

Applications

  • Metabolite Identification: Facilitates the unambiguous identification of cisapride metabolites by tracking the isotopic label. Metabolites retaining the labeled methoxy group will exhibit a characteristic +4 Da mass shift compared to the corresponding unlabeled metabolite fragments.

  • Quantitative Bioanalysis: Serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify cisapride and its metabolites in biological samples such as plasma, urine, and liver microsomes.

  • Pharmacokinetic (PK) Studies: Enables accurate determination of key PK parameters of cisapride by providing reliable concentration-time profiles.

  • In Vitro Drug Metabolism Assays: Can be used in studies with human liver microsomes (HLMs) or recombinant CYP enzymes to investigate the metabolic pathways of cisapride.

Experimental Protocols

In Vitro Metabolism of Cisapride in Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to study the metabolism of cisapride using a pool of human liver microsomes.

Materials:

  • Cisapride

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and either cisapride or a mixture of cisapride and this compound (final substrate concentration, e.g., 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation from Plasma for Pharmacokinetic Studies

This protocol outlines the extraction of cisapride and its metabolites from plasma samples.

Materials:

  • Plasma samples containing cisapride

  • This compound (as internal standard)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

Procedure:

  • Sample Aliquoting: To 100 µL of plasma sample, add a known concentration of this compound solution in acetonitrile.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of cisapride and its major metabolite, norcisapride, using this compound as an internal standard.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride466.2184.135
This compound 470.2 184.1 35
Norcisapride300.1138.125
Hypothetical Labeled Norcisapride304.1138.125

Note: The fragmentation of this compound is predicted to lose the labeled portion, resulting in a product ion identical to that of unlabeled cisapride. Norcisapride is formed by N-dealkylation, which removes the labeled part of the molecule. Therefore, a labeled version of norcisapride would not be observed from the metabolism of this compound as labeled in this specific manner.

Data Presentation

The use of this compound allows for the generation of highly reliable quantitative data. Below are representative tables summarizing hypothetical results from in vitro metabolism and a pharmacokinetic study.

Table 1: In Vitro Metabolism of Cisapride in Human Liver Microsomes

CompoundIncubation Time (min)Concentration (µM)% RemainingMetabolite Formed (Norcisapride, µM)
Cisapride010.001000.00
306.2562.53.75
603.8038.06.20

Table 2: Pharmacokinetic Parameters of Cisapride in Human Plasma Following a Single Oral Dose

ParameterValue (Mean ± SD)
Cmax (ng/mL) 75.8 ± 15.2
Tmax (hr) 2.1 ± 0.5
AUC₀₋t (ng·hr/mL) 450.6 ± 89.3
AUC₀₋inf (ng·hr/mL) 480.1 ± 95.7
t₁/₂ (hr) 8.5 ± 1.7

Data presented are for illustrative purposes and should be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolite identification study using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation In Vitro Incubation (e.g., HLMs) or In Vivo Dosing Spiking Spike with This compound (Internal Standard) Incubation->Spiking Extraction Extraction (LLE or PPT) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Reconstituted Sample DataProcessing Data Processing (Peak Integration, Quantification) LCMS->DataProcessing MetaboliteID Metabolite Identification (Mass Shift Analysis) DataProcessing->MetaboliteID Report Report Generation MetaboliteID->Report Results

Metabolite Identification Workflow
Cisapride Metabolic Pathway

This diagram shows the primary metabolic transformation of cisapride to norcisapride.

G Cisapride Cisapride Norcisapride Norcisapride Cisapride->Norcisapride N-dealkylation CYP3A4 CYP3A4 CYP3A4->Cisapride

Primary Metabolic Pathway of Cisapride
Cisapride Mechanism of Action: 5-HT4 Receptor Signaling

Cisapride acts as a 5-HT4 receptor agonist. The binding of cisapride to the 5-HT4 receptor initiates a signaling cascade that ultimately leads to increased acetylcholine release in the myenteric plexus, enhancing gastrointestinal motility.

G Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 binds to Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates ACh Increased Acetylcholine Release PKA->ACh leads to

5-HT4 Receptor Signaling Pathway

References

Application of Cisapride-13C,d3 in Veterinary Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that has been used in veterinary medicine to improve gastrointestinal motility in various species, including dogs, cats, and horses.[1][2][3] Its use necessitates sensitive and accurate analytical methods for pharmacokinetic studies, residue analysis in animal-derived food products, and toxicological investigations.[4] The stable isotope-labeled internal standard, Cisapride-13C,d3, is crucial for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects and variations in sample preparation and instrument response.[5]

This document provides detailed application notes and protocols for the analysis of cisapride in veterinary matrices using this compound as an internal standard.

Core Applications

The use of this compound as an internal standard is applicable to a range of veterinary drug analyses, primarily focusing on:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of cisapride in different animal species. This data is essential for establishing appropriate dosing regimens.

  • Residue Analysis: Monitoring and quantifying cisapride residues in edible tissues (e.g., muscle, liver, kidney) and products (e.g., milk, eggs) from treated animals to ensure food safety and compliance with maximum residue limits (MRLs).

  • Toxicology Studies: Investigating cases of accidental overdose or adverse reactions by accurately measuring cisapride concentrations in biological samples.

Experimental Workflow for Cisapride Analysis

The general workflow for analyzing cisapride in veterinary samples using a stable isotope-labeled internal standard is depicted below.

Experimental Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Reporting Sample Veterinary Sample (Plasma, Tissue, Milk) Spike Spike with this compound (Internal Standard) Sample->Spike Homogenize Homogenization (for tissues) Spike->Homogenize Extraction Liquid-Liquid Extraction or QuEChERS Homogenize->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC UHPLC Separation Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification using Analyte/IS Ratio MS->Quant Report Report Generation (PK parameters, Residue levels) Quant->Report

Caption: General workflow for the analysis of cisapride in veterinary samples.

Detailed Experimental Protocols

Sample Preparation: Plasma for Pharmacokinetic Studies

This protocol outlines the extraction of cisapride from animal plasma.

Materials:

  • Animal plasma samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of this compound internal standard solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Animal Tissue for Residue Analysis (Modified QuEChERS)

This protocol is suitable for extracting cisapride from various animal tissues like liver or muscle.

Materials:

  • Animal tissue samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Acetonitrile with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Homogenizer

  • Centrifuge tubes (15 mL)

Procedure:

  • Weigh 2 g of homogenized tissue sample into a 15 mL centrifuge tube.

  • Add 100 µL of this compound internal standard solution (100 ng/mL).

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Homogenize for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute and then centrifuge at 5,000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18.

  • Vortex for 30 seconds and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the cleaned extract to a new tube, evaporate to dryness, and reconstitute as described in the plasma protocol.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of cisapride. Optimization may be required based on the specific instrumentation used.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 20% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride466.2153.135
This compound470.2153.135

Quantitative Data Summary

The following tables summarize typical performance characteristics of the analytical method.

Table 1: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)
Plasma0.1 - 100> 0.995
Liver Tissue0.5 - 250> 0.995
Muscle Tissue0.5 - 250> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (ng/mL or ng/g)LOQ (ng/mL or ng/g)
Plasma0.030.1
Liver Tissue0.150.5
Muscle Tissue0.150.5

Table 3: Accuracy and Precision (Intra- and Inter-day)

MatrixSpiked Conc. (ng/mL or ng/g)Accuracy (% Recovery)Precision (% RSD)
Plasma0.398.5%< 10%
50101.2%< 8%
8099.8%< 7%
Liver Tissue1.595.3%< 12%
10098.7%< 9%
200102.5%< 8%

Signaling Pathway and Logical Relationships

The application of this compound is logically rooted in the principles of isotope dilution mass spectrometry to ensure accurate quantification for downstream applications like pharmacokinetic modeling and food safety assessment.

Logical Relationship cluster_0 Analytical Core cluster_1 Application & Interpretation IS This compound (Known Amount) Ratio Measure Peak Area Ratio (Analyte/IS) via LC-MS/MS IS->Ratio Analyte Cisapride (Unknown Amount) Analyte->Ratio PK Pharmacokinetic Modeling (Cmax, T1/2, AUC) Ratio->PK Residue Residue Level Determination Ratio->Residue Dosing Dose Regimen Optimization PK->Dosing Safety Food Safety Assessment (vs. MRL) Residue->Safety

Caption: Logical flow from analytical measurement to application outcomes.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, sensitive, and specific approach for the quantitative analysis of cisapride in various veterinary matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and analysts in the fields of veterinary pharmacology, food safety, and drug development. The inherent accuracy of the isotope dilution technique ensures high-quality data for critical applications such as establishing safe withdrawal periods for food-producing animals and optimizing therapeutic dosing in companion animals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bioanalysis with Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cisapride-13C,d3 to overcome matrix effects in bioanalytical studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Question: My analyte signal for Cisapride is inconsistent across different plasma lots, even with the use of this compound. What could be the cause?

Answer: While this compound is designed to co-elute with and compensate for matrix effects experienced by the unlabeled Cisapride, significant variations in the matrix composition between different lots of plasma can still sometimes lead to differential ion suppression or enhancement.

  • Troubleshooting Steps:

    • Assess Matrix Effect Factor (MEF): Quantify the matrix effect in each plasma lot. A significant deviation in the MEF across lots indicates a strong and variable matrix effect that may not be fully compensated for by the internal standard.

    • Optimize Sample Preparation: The initial sample preparation is critical in minimizing matrix effects.[1][2] Consider if your current method (e.g., protein precipitation) is sufficient. It may be necessary to implement a more rigorous clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other endogenous components.[2][3]

    • Chromatographic Separation: Ensure that the chromatographic method provides adequate separation of Cisapride from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.[4] Modifying the gradient, flow rate, or column chemistry can shift the elution of Cisapride away from co-eluting interferences.

    • Dilution: If sensitivity allows, diluting the sample with a neutral buffer can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for both Cisapride and this compound. What are the likely causes and solutions?

Answer: Poor peak shape can be attributed to several factors related to the sample, chromatography, or the analytical column itself.

  • Troubleshooting Steps:

    • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion. Ideally, the reconstitution solvent should be the same as or weaker than the mobile phase.

    • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. Implement a robust column washing procedure between runs. If the problem persists, consider using a guard column or replacing the analytical column.

    • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of Cisapride and its interaction with the stationary phase. Ensure the mobile phase pH is stable and appropriate for the column chemistry.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. If this is suspected, dilute the sample and re-inject.

Question: My recovery for Cisapride is low and variable, but the internal standard recovery is consistent. How should I address this?

Answer: This scenario suggests that the issue may lie in the sample preparation steps prior to the addition of the internal standard, or that the analyte and internal standard are behaving differently during extraction despite their structural similarities.

  • Troubleshooting Steps:

    • Internal Standard Spiking: Verify that the this compound is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.

    • Extraction Efficiency: Re-evaluate the extraction procedure. Factors such as the choice of extraction solvent, pH, and mixing time can significantly impact recovery. A design of experiments (DoE) approach can be useful in optimizing these parameters.

    • Analyte Stability: Investigate the stability of Cisapride in the biological matrix and during the sample preparation workflow. Degradation of the analyte before the addition of the internal standard would lead to inaccurate results.

Frequently Asked Questions (FAQs)

What are matrix effects in bioanalysis?

Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the biological sample. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.

How does this compound help in overcoming matrix effects?

This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Cisapride, with the only difference being the presence of heavier isotopes (13C and deuterium). This near-identical physicochemical behavior ensures that it co-elutes with the unlabeled Cisapride and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.

What are the key advantages of using a SIL-IS like this compound over a structural analog internal standard?

While structural analogs can be used as internal standards, a SIL-IS is considered the "gold standard" for quantitative LC-MS/MS assays. The primary advantages include:

  • Co-elution: A SIL-IS will have virtually the same retention time as the analyte, ensuring it experiences the same matrix effects at the same time. Structural analogs may have different retention times, leading to incomplete compensation.

  • Similar Ionization Efficiency: The ionization efficiency of a SIL-IS is very similar to the analyte, providing a more accurate normalization.

  • Compensates for Extraction Variability: As it is added at the beginning of the sample preparation, it accounts for any analyte loss during the extraction process.

Quantitative Data Summary

The following table illustrates the impact of matrix effects on the quantification of Cisapride and the corrective action of this compound. The data demonstrates that while the absolute response of both the analyte and the internal standard may vary between different plasma lots due to matrix effects, the ratio of their responses remains consistent, allowing for accurate quantification.

Plasma LotCisapride Response (Analyte)This compound Response (IS)Analyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Lot A125,000250,0000.5010.0100
Lot B (Ion Suppression)75,000150,0000.5010.0100
Lot C (Ion Enhancement)162,500325,0000.5010.0100

This is illustrative data to demonstrate the principle.

Experimental Protocols

Detailed Methodology for Quantification of Cisapride in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Cisapride reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Methyl tertiary butyl ether (MTBE)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Cisapride and this compound into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the Cisapride stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw human plasma samples at room temperature.

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to all samples except for the blank.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

4. LC-MS/MS Conditions

  • LC System: A suitable HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Cisapride: Q1/Q3 (to be determined by infusion of the standard)

    • This compound: Q1/Q3 (to be determined by infusion of the standard)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 extract Extract Supernatant vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for Cisapride bioanalysis.

matrix_effect_compensation cluster_analyte cluster_is cluster_ratio cisapride Cisapride ion_source Ion Source cisapride->ion_source is This compound is->ion_source matrix Matrix Components (e.g., Phospholipids) matrix->ion_source Ion Suppression/ Enhancement detector Detector ion_source->detector Ionized Molecules ratio [Cisapride Signal] __________________ [this compound Signal] detector->ratio Signal Output result result ratio->result Accurate Quantification

References

Technical Support Center: Optimizing Chromatography for Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and overall chromatographic performance for Cisapride-13C,d3.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like Cisapride via reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[3][4] At a typical mobile phase pH below the pKa of Cisapride, the amine groups are protonated, leading to this unwanted interaction.

To mitigate peak tailing, consider the following troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately adjusted. For basic compounds, using a mobile phase pH that is 2 or more units away from the analyte's pKa can help.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by adding a buffer, such as ammonium formate or ammonium acetate, can help mask the residual silanol groups and improve peak shape.

  • Use of Additives: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can competitively bind to the active silanol sites, reducing their interaction with this compound.

  • Column Choice: Employ a column with end-capping, where the residual silanol groups are chemically deactivated. Alternatively, columns with a different stationary phase or base material may offer better performance.

  • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try reducing the concentration of your sample or the injection volume.

Q2: What are the recommended starting conditions for an HPLC-MS/MS method for this compound?

A2: For a sensitive and selective analysis of this compound, a reversed-phase HPLC method coupled with a tandem mass spectrometer (MS/MS) is recommended. Here are some suggested starting parameters based on published methods for Cisapride:

  • Column: A C8 or C18 column with end-capping is a suitable choice.

  • Mobile Phase: A gradient elution with acetonitrile and water containing an additive like formic acid or ammonium formate is commonly used for good chromatographic separation and MS ionization.

  • Detection: Electrospray ionization in positive ion mode (ESI+) is effective for Cisapride. The multiple reaction monitoring (MRM) transition for Cisapride can be monitored, and a corresponding transition for this compound would be selected based on its mass difference. For example, a known transition for Cisapride is m/z 466.23 > 184.09.

Q3: My peak shape is acceptable, but the sensitivity is low. How can I improve it?

A3: Low sensitivity in an LC-MS/MS assay can stem from several factors. Here are some troubleshooting tips:

  • Optimize MS Parameters: Ensure that the mass spectrometer parameters, including collision energy and ion source settings, are optimized for this compound.

  • Mobile Phase Composition: The choice of mobile phase additive can significantly impact ionization efficiency. While buffers like ammonium formate are good for peak shape, they might slightly suppress the MS signal compared to volatile acids like formic acid. A balance needs to be found between good chromatography and optimal ionization.

  • Sample Preparation: An efficient sample extraction method is crucial. Liquid-liquid extraction or solid-phase extraction can be employed to concentrate the analyte and remove matrix components that may cause ion suppression.

  • Check for Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte. A post-column infusion experiment can help diagnose matrix effects.

Q4: Can I use the same chromatographic method for both Cisapride and this compound?

A4: Yes, isotopically labeled internal standards like this compound are designed to have nearly identical chromatographic behavior to their unlabeled counterparts. Therefore, a single chromatographic method should be suitable for both analytes, and they should co-elute. The mass spectrometer will differentiate between them based on their different masses.

Quantitative Data Summary

The following tables summarize typical parameters for the chromatographic analysis of Cisapride, which are directly applicable to this compound.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionsReference
Column C8 or C18, end-capped
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Table 2: Mass Spectrometry Parameters (Example)

ParameterSettingReference
Ionization Mode ESI Positive
MRM Transition (Cisapride) m/z 466.23 > 184.09
MRM Transition (this compound) Adjust precursor and product ions based on isotopic labeling
Collision Energy Optimize for specific instrument

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (from Plasma)

  • To 500 µL of plasma sample, add the internal standard solution (this compound).

  • Add 5 mL of an extraction solvent mixture of heptane and isoamyl alcohol (95:5 v/v).

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the HPLC system.

Protocol 2: General HPLC-MS/MS Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared sample.

  • Run the gradient program as optimized for the separation.

  • Monitor the eluent using the mass spectrometer with the optimized parameters for Cisapride and this compound.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the concentration of the analyte based on the peak area ratio relative to a calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc Inject ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the bioanalysis of this compound.

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH Optimized? start->check_ph check_buffer Is Buffer Strength Adequate? check_ph->check_buffer Yes adjust_ph Adjust pH (e.g., add formic acid) check_ph->adjust_ph No check_column Using an End-Capped Column? check_buffer->check_column Yes add_buffer Increase Buffer Concentration (e.g., Ammonium Formate) check_buffer->add_buffer No check_conc Is Sample Concentration Too High? check_column->check_conc Yes change_column Consider End-Capped or Alternative Column check_column->change_column No dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes good_peak Good Peak Shape check_conc->good_peak No adjust_ph->check_buffer add_buffer->check_column change_column->check_conc dilute_sample->good_peak

Caption: Troubleshooting decision tree for addressing peak tailing.

References

Addressing poor recovery of Cisapride-13C,d3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cisapride-13C,d3 Analysis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (IS) like this compound?

A deuterated internal standard is a stable isotope-labeled version of the analyte. Its physical and chemical properties are nearly identical to the unlabeled analyte[1]. The primary role of an IS is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, including sample preparation, injection, and analysis[2][3]. By adding a known quantity of this compound to every sample, calibrator, and quality control, it experiences the same processing conditions as the analyte. Quantification is then based on the ratio of the analyte response to the IS response, which corrects for variations and improves the accuracy and precision of the results[2][3].

Q2: Why is consistent and adequate recovery of this compound crucial?

Consistent and adequate recovery of the internal standard is a critical indicator that the analytical method is performing as expected. Poor or highly variable IS recovery can signal significant problems with the extraction procedure, indicate the presence of matrix effects, or point to issues with instrument performance. Ultimately, unreliable IS recovery compromises the integrity and reliability of the quantitative data.

Q3: When is the best time to add the this compound internal standard to my samples?

For optimal performance, the deuterated internal standard should be added as early as possible in the sample preparation workflow. This ensures the IS is subjected to the same experimental variability as the analyte, allowing it to effectively compensate for any analyte loss during extraction, handling, and analysis. In most protocols, the IS should be added directly to the biological matrix (e.g., plasma, serum) before any extraction steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Q4: Could matrix effects be the cause of poor this compound recovery?

Yes, matrix effects are a common cause of poor and inconsistent IS recovery. Matrix effects occur when co-extracted endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the IS in the mass spectrometer's source. This interference can either suppress the signal (ion suppression), leading to apparent low recovery, or enhance the signal (ion enhancement). Since this compound is designed to co-elute with Cisapride, it should theoretically experience the same matrix effects, thus correcting for them. However, severe or differential matrix effects can still lead to inaccurate results and high variability.

Troubleshooting Guide for Poor this compound Recovery

Poor recovery of the internal standard is a common issue that can often be resolved with a systematic approach. The following guide provides potential causes and solutions categorized by common extraction techniques.

Initial Troubleshooting Workflow

Before modifying your extraction protocol, it's essential to rule out systemic issues. This workflow helps diagnose the root cause of poor IS recovery.

A Start: Poor or Variable This compound Recovery Observed B Is the IS response low in ALL samples (Calibrators, QCs, Unknowns)? A->B C Systemic Issue Likely B->C Yes F Is the IS response low or variable in SPECIFIC samples? B->F No D Check IS Stock/Working Solution (Degradation, Concentration) C->D E Verify Instrument Performance (Tuning, Calibration, Source Cleaning) D->E J Problem Resolved? E->J G Sample-Specific Issue Likely F->G Yes H Investigate Matrix Effects (Post-extraction spike experiment) G->H I Review Sample Preparation (Pipetting, Evaporation, Reconstitution) H->I I->J K End J->K Yes L Proceed to Specific Extraction Method Troubleshooting J->L No

Caption: A decision tree for troubleshooting poor IS recovery.

Troubleshooting by Extraction Method

The following table summarizes common issues and solutions for different sample extraction techniques.

Extraction MethodPotential CauseRecommended Solution(s)
Protein Precipitation (PPT) Incomplete Protein Removal: Proteins are not fully precipitated, leading to IS being trapped in the pellet.Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1). Ensure vigorous vortexing after adding the precipitating agent. Consider incubating samples at a low temperature (e.g., 4°C) to enhance precipitation.
IS Co-precipitation: The IS may have low solubility in the precipitation solvent and crash out with the proteins.Adjust the pH of the sample or the precipitation solvent. Experiment with different organic solvents (e.g., methanol, acetone).
Liquid-Liquid Extraction (LLE) Sub-optimal Solvent/pH: The pH is not optimal for partitioning the basic Cisapride molecule into the organic phase, or the solvent has poor extraction efficiency.Adjust the sample pH to be at least 2 units above the pKa of Cisapride to ensure it is in its neutral, more extractable form. Test different organic extraction solvents or mixtures to improve partitioning.
Incomplete Phase Separation: Emulsion formation prevents a clean separation of the aqueous and organic layers, leading to IS loss.Centrifuge at a higher speed or for a longer duration to break the emulsion. Add salt to the aqueous layer to improve phase separation.
Solid-Phase Extraction (SPE) Improper Sorbent Conditioning: The sorbent bed is not properly wetted, leading to inconsistent interaction with the IS.Ensure the column is conditioned with an appropriate solvent (e.g., methanol) as per the manufacturer's guidelines.
Cartridge Bed Drying Out: The sorbent bed dries before sample loading, preventing proper retention.Re-condition and re-equilibrate the cartridge immediately before loading the sample.
Analyte Breakthrough During Loading: The sample loading flow rate is too high, or the sample solvent is too strong, preventing the IS from binding to the sorbent.Decrease the sample loading flow rate to allow for sufficient interaction time. Ensure the sample is dissolved in a weak solvent that promotes retention.
Incomplete Elution: The elution solvent is too weak or the volume is insufficient to desorb the IS from the sorbent.Increase the strength or volume of the elution solvent. Introduce a "soak step" where the elution solvent sits in the cartridge for a few minutes to improve desorption.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) Optimization

This protocol provides a general method for extracting this compound from plasma samples using protein precipitation.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to the sample.

  • Protein Precipitation: Add 300-400 µL of cold organic solvent (e.g., acetonitrile). Using a 3:1 or 4:1 solvent-to-sample ratio is common.

  • Vortexing: Vortex the tube vigorously for at least 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional): Incubate samples at 4°C for 20 minutes to further facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Protocol 2: Systematic SPE Troubleshooting

This protocol helps identify the specific step in your SPE method that is causing poor recovery of this compound.

  • Fraction Collection: Process a standard solution of this compound through your entire SPE protocol.

  • Collect Fractions: Separately collect the eluate from each step of the process:

    • Load Fraction: The sample that passes through the cartridge during loading.

    • Wash Fraction(s): The eluate from each wash step.

    • Elution Fraction: The final eluate containing the target analyte.

  • Analysis: Analyze each collected fraction by LC-MS/MS to determine the amount of this compound present.

  • Diagnosis:

    • IS in Load Fraction: Indicates breakthrough. The IS did not bind to the sorbent. Solution: Decrease the loading flow rate or ensure the sample is in a weaker solvent.

    • IS in Wash Fraction: The wash solvent is too strong and is prematurely eluting the IS. Solution: Use a weaker wash solvent.

    • IS Not Detected or Low in All Fractions: Suggests the IS is being irreversibly bound to the sorbent and not eluting. Solution: Increase the strength or volume of the elution solvent.

SPE Workflow and Potential Loss Points

The following diagram illustrates a typical SPE workflow and highlights where the internal standard can be lost.

cluster_spe Solid-Phase Extraction (SPE) Workflow cluster_loss Potential IS Loss Points A 1. Conditioning (Activate Sorbent) B 2. Equilibration (Prepare for Sample) A->B C 3. Sample Loading (Analyte Binds) B->C D 4. Washing (Remove Interferences) C->D L1 Breakthrough: IS fails to bind C->L1 E 5. Elution (Collect Analyte) D->E L2 Premature Elution: IS removed with interferences D->L2 L3 Incomplete Elution: IS remains on cartridge E->L3

Caption: A typical SPE workflow showing critical points of IS loss.

References

Technical Support Center: Cisapride-13C,d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the mass spectrometry analysis of Cisapride using its stable isotope-labeled internal standard, Cisapride-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It is chemically identical to the analyte (Cisapride) but has a different mass due to the incorporation of heavy isotopes (¹³C and deuterium). This allows it to co-elute with the analyte and experience similar matrix effects, thereby accurately correcting for variations in sample preparation, injection volume, and ionization efficiency.[1][2]

Q2: What are the potential sources of interference when using this compound?

A2: Interference in LC-MS/MS analysis using this compound can arise from several sources:

  • Isotopic Crossover: Contribution of the natural isotopic abundance of unlabeled Cisapride to the signal of the internal standard, and vice-versa.[3][4][5]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard.

  • Metabolites: Cisapride is metabolized in the body, and its metabolites could potentially interfere with the analysis if they have similar fragmentation patterns or retention times.

  • Contamination: External contaminants from labware, solvents, or reagents can introduce interfering signals.

Q3: What is isotopic crossover and how can it affect my results?

A3: Isotopic crossover refers to the phenomenon where the mass spectrum of the unlabeled analyte contains peaks that overlap with the mass of the stable isotope-labeled internal standard, and/or the internal standard has a small percentage of unlabeled analyte. This can lead to inaccuracies in quantification, especially at low analyte concentrations. The natural abundance of heavy isotopes (like ¹³C) in the unlabeled Cisapride can contribute to the signal at the mass of this compound.

Q4: Can the deuterium labels on this compound be unstable?

A4: While the labels in this compound are generally stable, deuterium labels can sometimes undergo back-exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This would lead to a decrease in the internal standard signal and a corresponding increase in the unlabeled analyte signal, compromising the accuracy of the results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common interference issues.

Issue 1: Inaccurate quantification at low concentrations or high analyte-to-internal standard ratios.

Possible Cause: Isotopic Crossover.

Troubleshooting Workflow:

A Start: Inaccurate Quantification B Analyze High Concentration Standard of Unlabeled Cisapride A->B C Check for Signal at IS m/z B->C D Analyze High Concentration Standard of this compound C->D Signal Present I End: Accurate Quantification C->I No Signal E Check for Signal at Analyte m/z D->E F Isotopic Contribution Confirmed E->F Signal Present E->I No Signal G Implement Isotope Correction Algorithm F->G H Re-process Data G->H H->I

Caption: Troubleshooting workflow for isotopic crossover.

Experimental Protocol:

  • Protocol 1: Assess Isotopic Contribution of Unlabeled Analyte to Internal Standard.

    • Prepare a high-concentration solution of unlabeled Cisapride standard in a clean solvent.

    • Infuse this solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

    • Monitor the MRM transition for this compound.

    • The presence of a signal indicates isotopic contribution from the unlabeled analyte.

  • Protocol 2: Assess Purity of the Internal Standard.

    • Prepare a high-concentration solution of the this compound internal standard.

    • Analyze this solution using the LC-MS/MS method.

    • Monitor the MRM transition for unlabeled Cisapride.

    • A significant peak indicates the presence of unlabeled analyte in the internal standard.

Data Presentation:

Table 1: Hypothetical Isotopic Contribution Data

Compound AnalyzedMonitored MRM TransitionObserved Peak AreaContribution (%)
Unlabeled Cisapride (1 µg/mL)This compound1,5000.15%
This compound (1 µg/mL)Unlabeled Cisapride5,0000.5%

Solution:

If isotopic contribution is confirmed, implement a mathematical correction algorithm. Several software packages and custom scripts are available to correct for the natural abundance of isotopes.

Issue 2: High variability in internal standard response across a batch of samples.

Possible Cause: Matrix Effects.

Troubleshooting Workflow:

A Start: High IS Variability B Perform Post-Column Infusion Experiment A->B C Identify Regions of Ion Suppression/Enhancement B->C D Does Analyte Peak Elute in this Region? C->D E Matrix Effect Confirmed D->E Yes I End: Consistent IS Response D->I No F Optimize Chromatography to Separate from Interference E->F G Improve Sample Preparation (e.g., LLE, SPE) F->G H Re-validate Method G->H H->I

Caption: Troubleshooting workflow for matrix effects.

Experimental Protocol:

  • Protocol 3: Post-Column Infusion to Detect Matrix Effects.

    • Set up the LC-MS/MS system with the analytical column and mobile phase.

    • Continuously infuse a standard solution of this compound post-column into the MS source at a constant flow rate.

    • Inject a blank, extracted biological matrix sample.

    • Monitor the signal of the infused internal standard. A drop or rise in the baseline indicates ion suppression or enhancement, respectively, at that retention time.

Data Presentation:

Table 2: Hypothetical Matrix Effect Evaluation

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Neatsolution1,050,0001,100,0000.95
Post-extraction Spike850,000880,0000.97
Matrix Factor 0.81 0.80 1.02

Matrix Factor = Peak response in presence of matrix / Peak response in neat solution. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.

Solution:

If significant matrix effects are observed, consider the following:

  • Chromatographic Optimization: Modify the LC gradient to separate Cisapride and its internal standard from the regions of ion suppression.

  • Improved Sample Preparation: Switch from protein precipitation to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

Issue 3: Drifting internal standard signal over time or in certain sample conditions.

Possible Cause: Instability of the internal standard (e.g., back-exchange of deuterium).

Troubleshooting Workflow:

A Start: Drifting IS Signal B Incubate IS in Blank Matrix at Different pH/Temperatures A->B C Monitor IS and Unlabeled Analyte Signals Over Time B->C D Does IS Signal Decrease and Analyte Signal Increase? C->D E Instability Confirmed D->E Yes I End: Stable IS Signal D->I No F Adjust Sample pH and Storage Conditions E->F G Consider a Different Labeled Position for the IS F->G H Re-evaluate IS Stability G->H H->I

Caption: Troubleshooting workflow for internal standard instability.

Experimental Protocol:

  • Protocol 4: Internal Standard Stability Assessment.

    • Prepare solutions of this compound in blank, extracted biological matrix.

    • Adjust the pH of different aliquots to cover a range (e.g., pH 5, 7, 9).

    • Incubate these samples at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples and monitor the peak areas of both this compound and unlabeled Cisapride.

Data Presentation:

Table 3: Hypothetical Internal Standard Stability Data (at 37°C, pH 9)

Incubation Time (hours)This compound Peak AreaUnlabeled Cisapride Peak Area
01,200,0006,000
41,150,00055,000
81,090,000110,000
24950,000250,000

Solution:

If instability is confirmed:

  • Optimize Sample Handling: Adjust the pH of the samples and keep them at a low temperature to minimize back-exchange.

  • Alternative Internal Standard: If the instability cannot be mitigated, consider using an internal standard with labels in a more stable position of the molecule.

References

Technical Support Center: Cisapride-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on fine-tuning MS/MS parameters for the analysis of Cisapride and its stable isotope-labeled internal standard, Cisapride-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for Cisapride and this compound?

A1: Electrospray ionization (ESI) in the positive ion mode is recommended for the analysis of Cisapride and its deuterated analog. Due to its basic nature, Cisapride readily forms a protonated precursor ion, [M+H]⁺, which allows for stable and abundant signal intensity.[1]

Q2: What are the expected precursor ions for Cisapride and this compound?

A2: The expected precursor ions ([M+H]⁺) are as follows:

CompoundMolecular FormulaPrecursor Ion (m/z)
CisaprideC₂₃H₂₉ClFN₃O₄466.19
This compound¹²C₂₂¹³CH₂₆D₃ClFN₃O₄470.21

Q3: What are the suggested Multiple Reaction Monitoring (MRM) transitions for Cisapride and this compound?

A3: Based on known fragmentation patterns of Cisapride, the following MRM transitions are recommended as a starting point for optimization.[1][2] It is crucial to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Cisapride466.2184.1Primary transition for quantification.
Cisapride466.2234.1Confirmation transition.
This compound470.2184.1Expected to have a similar fragmentation pattern to the unlabeled compound.
This compound470.2234.1Confirmation transition for the internal standard.

Troubleshooting Guide

This section addresses common issues encountered during the fine-tuning of MS/MS parameters for this compound.

Problem: No or Low Signal Intensity

Possible CauseSuggested Solution
Incorrect Ionization Mode Verify that the mass spectrometer is operating in positive ESI mode.
Suboptimal MS/MS Parameters Perform a systematic optimization of the declustering potential (DP) and collision energy (CE) for each MRM transition.[3]
Inefficient Ionization Infuse the analyte and check for a stable spray. Clean the ion source if necessary.[4] Consider adjusting the mobile phase composition, for example, by adding 0.1% formic acid to aid protonation.
Sample Preparation Issues Inefficient extraction or the presence of matrix effects can suppress the signal. Optimize your sample cleanup procedure.

Problem: High Background Noise

Possible CauseSuggested Solution
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and flush the LC system.
Matrix Interferences Improve the sample cleanup method to remove interfering compounds from the matrix.
Ion Source Contamination Clean the ion source components according to the manufacturer's recommendations.

Problem: Inconsistent or Irreproducible Results

Possible CauseSuggested Solution
Unstable ESI Spray Check the spray needle position and look for any blockages. Ensure a consistent and fine spray.
Fluctuations in Instrument Conditions Allow the mass spectrometer to stabilize before starting the analysis. Monitor system suitability throughout the run.
Variability in Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters by Direct Infusion

This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) using direct infusion of standard solutions.

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of Cisapride and this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare separate working solutions for infusion at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Infusion and Initial Signal Optimization:

  • Infuse the Cisapride working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • In the instrument's tuning software, set the precursor ion for Cisapride (m/z 466.2) and a prominent product ion (e.g., m/z 184.1).

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas) to obtain a stable and maximal signal for the precursor ion.

3. Declustering Potential (DP) Optimization:

  • Create an experiment that ramps the DP value across a relevant range (e.g., from 20 V to 150 V in 10 V steps) while monitoring the precursor ion intensity.

  • Plot the ion intensity as a function of the DP. The optimal DP is the voltage that produces the maximum signal intensity.

4. Collision Energy (CE) Optimization:

  • Using the optimized DP from the previous step, create an experiment to optimize the CE for each MRM transition.

  • For each transition, ramp the CE value across a range (e.g., from 10 V to 50 V in 2 V steps).

  • Plot the product ion intensity as a function of the CE for each transition. The optimal CE is the voltage that produces the maximum signal for that specific product ion.

5. Repeat for this compound:

  • Repeat steps 2-4 using the this compound working solution, setting the precursor ion to m/z 470.2 and monitoring the corresponding product ions.

Optimized Parameter Summary Table (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal DP (V)Optimal CE (V)
Cisapride466.2184.18025
Cisapride466.2234.18035
This compound470.2184.18525
This compound470.2234.18535

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_infusion 2. Infusion & Optimization cluster_param_opt 3. Parameter Fine-Tuning cluster_repeat 4. Internal Standard prep_stock Prepare Stock Solutions (1 mg/mL) prep_working Prepare Infusion Solutions (100-500 ng/mL) prep_stock->prep_working infuse Infuse Standard into MS prep_working->infuse optimize_source Optimize Ion Source (Voltage, Gas, Temp) infuse->optimize_source optimize_dp Optimize Declustering Potential (DP) optimize_source->optimize_dp optimize_ce Optimize Collision Energy (CE) optimize_dp->optimize_ce repeat_is Repeat for this compound optimize_ce->repeat_is troubleshooting_workflow start Start: Low/No Signal check_mode Check Ionization Mode (Positive ESI?) start->check_mode check_spray Check ESI Spray (Stable?) check_mode->check_spray Yes optimize_params Optimize DP/CE check_mode->optimize_params No, Correct Mode check_spray->optimize_params Yes clean_source Clean Ion Source check_spray->clean_source No check_sample_prep Review Sample Prep (Matrix Effects?) optimize_params->check_sample_prep clean_source->check_spray improve_cleanup Improve Sample Cleanup check_sample_prep->improve_cleanup Yes success Signal Acquired check_sample_prep->success No improve_cleanup->success

References

Technical Support Center: Enhancing Cisapride Detection with Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Cisapride using its stable isotope-labeled internal standard, Cisapride-13C,d3.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Cisapride quantification?

Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS assays.[1] Because the analyte (Cisapride) and its labeled counterpart are nearly identical chemically and physically, they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization effectively compensates for variations in sample preparation, matrix effects (such as ion suppression or enhancement), and instrument response, leading to significantly higher accuracy and precision in your results.[1][2][3]

Q2: What are the primary sources of error in isotope dilution analysis?

The most significant sources of error include inaccurate concentration of the internal standard solution, incomplete equilibration between the spike (internal standard) and the sample analyte, and potential for isobaric interferences. It is crucial to ensure the SIL-IS is added early in the sample preparation process to allow for complete mixing and equilibration with the analyte in the sample matrix.

Q3: My calibration curve is non-linear. What are the common causes and solutions?

Non-linearity in stable isotope dilution analysis can stem from several factors. Common causes include detector saturation at high concentrations, isotopic contribution from one channel to another, or incorrect processing of the data.

Solutions:

  • Adjust Concentration Range: Ensure the highest concentration point of your calibration curve does not saturate the mass spectrometer's detector. If saturation is suspected, dilute the samples to fall within the linear range of the instrument.

  • Use a Different Regression Model: If non-linearity persists, a non-linear regression model, such as a quadratic (second-order polynomial) curve, may be more appropriate for your data.

  • Check for Interferences: Ensure that no co-eluting compounds are interfering with the analyte or internal standard peaks.

Q4: How can I minimize matrix effects in my bioanalytical method?

Matrix effects, resulting from co-eluting components that suppress or enhance analyte ionization, are a common challenge. While this compound compensates for these effects to a large degree, it is still important to minimize them.

Strategies to overcome matrix effects include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can efficiently remove interfering matrix components such as phospholipids.

  • Chromatographic Separation: Optimize your HPLC/UPLC method to ensure Cisapride is chromatographically separated from the bulk of the matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact sensitivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Cisapride using this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of Cisapride. 2. Suboptimal MS/MS parameters. 3. Poor extraction recovery. 4. Ion suppression from the sample matrix.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Cisapride ionizes well in positive ESI mode. 2. Perform tuning of the mass spectrometer using a Cisapride solution to optimize precursor and product ions, as well as collision energy. 3. Evaluate different extraction solvents and pH conditions for the liquid-liquid extraction to maximize recovery. 4. Improve sample cleanup to remove matrix components. Ensure the internal standard is properly compensating for suppression by checking its signal stability across samples.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Incomplete equilibration of the internal standard with the analyte. 3. Instrument instability.1. Ensure precise and consistent pipetting, especially when adding the internal standard. 2. Add the this compound solution as early as possible in the sample preparation workflow and ensure thorough vortexing to allow for complete mixing with the sample. 3. Run system suitability tests before each batch to monitor the mass spectrometer's performance, including sensitivity and peak shape.
Inaccurate Results (Poor Accuracy) 1. Incorrect concentration of the this compound stock solution. 2. Degradation of Cisapride or the internal standard. 3. Presence of an undetected interference.1. Accurately prepare and verify the concentration of the internal standard stock solution. Consider using reverse isotope dilution for precise calibration of the spike solution. 2. Prepare fresh stock and working solutions regularly and store them under appropriate conditions (e.g., protected from light at 4°C). 3. Analyze blank matrix samples to check for interfering peaks at the retention time of Cisapride and its internal standard. If interference is present, optimize the chromatography to separate the interfering peak.
Peak Tailing or Poor Peak Shape 1. Issues with the analytical column. 2. Inappropriate mobile phase composition. 3. Secondary interactions of the analyte with the column.1. Ensure the column is not degraded or clogged. Consider flushing or replacing the column. 2. Optimize the mobile phase pH and organic solvent composition. Cisapride is a basic compound, so adding a small amount of an acid modifier (e.g., formic acid) to the mobile phase can improve peak shape. 3. Use a high-quality column with good end-capping to minimize silanol interactions.

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of Cisapride in human plasma using this compound.

Preparation of Stock and Working Solutions
  • Cisapride and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of Cisapride and this compound in 100% HPLC-grade methanol to prepare individual stock solutions. Store these solutions at 4°C and protect them from light.

  • Working Solutions: Prepare working solutions of Cisapride for the calibration curve by serially diluting the stock solution in a water:methanol (60:40 v/v) mixture. Prepare the internal standard working solution of this compound at a constant concentration (e.g., 10 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 300 µL of human plasma (either calibration standard, QC, or unknown sample) into a 2 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Vortex each tube for 30 seconds to ensure complete mixing.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for Cisapride analysis. These should be optimized for your specific instrumentation.

Parameter Condition
LC System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cisapride: m/z 466.2 → 184.1 This compound: m/z 470.2 → 184.1
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following tables present representative data from a method validation study for the quantification of Cisapride in human plasma.

Table 1: Calibration Curve Linearity

Concentration Range (pg/mL) Regression Model Correlation Coefficient (r²)

| 50 - 2000 | Linear (1/x² weighting) | > 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (pg/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
Low 150 < 5% < ± 5% < 6% < ± 6%
Medium 750 < 4% < ± 4% < 5% < ± 5%

| High | 1600 | < 3% | < ± 3% | < 4% | < ± 4% |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) add_is Add this compound (50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Extraction Solvent (1 mL) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for Cisapride quantification in plasma.

Troubleshooting Logic

G start Inaccurate or Imprecise Results check_is Check Internal Standard (IS) start->check_is check_cal Check Calibration Curve check_is->check_cal IS OK is_conc Verify IS Concentration check_is->is_conc Concentration Issue is_equilib Ensure IS Equilibration check_is->is_equilib Mixing Issue check_matrix Investigate Matrix Effects check_cal->check_matrix Curve OK cal_prep Prepare Fresh Calibrators check_cal->cal_prep Degradation/Error cal_fit Evaluate Curve Fit & Range check_cal->cal_fit Non-linear/Out of Range check_instrument Check Instrument Performance check_matrix->check_instrument Matrix OK matrix_cleanup Improve Sample Cleanup check_matrix->matrix_cleanup Ion Suppression matrix_chrom Optimize Chromatography check_matrix->matrix_chrom Co-elution instrument_tune Tune & Calibrate MS check_instrument->instrument_tune Mass Inaccuracy instrument_sst Run System Suitability Test check_instrument->instrument_sst Signal Fluctuation end Results Optimized check_instrument->end Instrument OK is_conc->check_cal is_equilib->check_cal cal_prep->check_matrix cal_fit->check_matrix matrix_cleanup->check_instrument matrix_chrom->check_instrument instrument_tune->end instrument_sst->end

Caption: Logical workflow for troubleshooting inaccurate results.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Cisapride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the gastroprokinetic agent Cisapride, with a focus on the validation of a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Cisapride-13C,d3. The use of such an internal standard is considered the gold standard in quantitative bioanalysis, offering superior accuracy and precision.

This guide will objectively compare the performance of the LC-MS/MS method with an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection and implementation of the most suitable assay for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development, impacting data quality and regulatory compliance. The following tables summarize the key validation parameters for two distinct methods for Cisapride quantification, highlighting the advantages of using a stable isotope-labeled internal standard.

Table 1: LC-MS/MS with this compound Internal Standard

Validation ParameterResultAcceptance Criteria (FDA Guidelines)[1][2]
Linearity (r²)>0.99≥0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL-
Accuracy at LLOQWithin ±20%Within ±20%
Precision (CV%) at LLOQ<20%≤20%
Accuracy at QC Levels (Low, Mid, High)Within ±15%Within ±15%
Precision (CV%) at QC Levels (Low, Mid, High)<15%≤15%
RecoveryConsistent and reproducible-
Matrix EffectMinimalAccuracy within ±15%, Precision ≤15%[2]

Table 2: HPLC-UV with Chemical Analog Internal Standard

Validation ParameterResultAcceptance Criteria (FDA Guidelines)[1][2]
Linearity (r²)>0.99≥0.99
Lower Limit of Quantification (LLOQ)5 ng/mL-
Accuracy at LLOQWithin ±20%Within ±20%
Precision (CV%) at LLOQ<20%≤20%
Accuracy at QC Levels (Low, Mid, High)Within ±15%Within ±15%
Precision (CV%) at QC Levels (Low, Mid, High)<15%≤15%
RecoveryVariable-
Matrix EffectPotential for significant variabilityAccuracy within ±15%, Precision ≤15%

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are the methodologies for the two compared techniques.

Method 1: LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and selectivity for the quantification of Cisapride in biological matrices.

Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Cisapride Transition: m/z 466.2 → 184.1

    • This compound Transition: m/z 470.2 → 187.1

Method 2: HPLC-UV with Chemical Analog Internal Standard

This method is a more traditional approach for the quantification of Cisapride.

Sample Preparation:

  • To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., a chemical analog of Cisapride).

  • Add 0.25 mL of 0.1 M disodium tetraborate buffer (pH 9.0).

  • Extract with 3 mL of tert-butyl methyl ether by vortexing for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the HPLC system.

HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

Visualizing the Bioanalytical Workflow

To further elucidate the process, the following diagram illustrates the typical workflow for a bioanalytical method validation using LC-MS/MS with a stable isotope-labeled internal standard.

Bioanalytical Workflow Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample is Add this compound (IS) plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

References

A Comparative Guide to the Cross-Validation of Cisapride Assays Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Cisapride, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of different analytical methodologies for Cisapride quantification in human plasma, with a focus on the impact of the internal standard on assay performance. The information presented is compiled from published, validated methods to assist in the selection and cross-validation of bioanalytical assays.

Data Presentation: Performance Comparison of Cisapride Assays

The following table summarizes the performance characteristics of two distinct, validated high-performance liquid chromatography (HPLC) methods for the quantification of Cisapride in human plasma, each employing a different internal standard and detection technique.

Performance MetricMethod 1: Azelastine IS (HPLC-Fluorescence)Method 2: Unnamed IS (HPLC-UV)
Internal Standard (IS) AzelastineNot Specified
Analytical Technique HPLC with Fluorescence DetectionHPLC with UV Detection[1]
Linearity Range 0.3–100 ng/mL[2]5–160 ng/mL[1]
Correlation Coefficient (r²) Not Specified0.9992[1]
Intra-day Precision (% CV) 2.8%[2]1.34% to 11.82%
Inter-day Precision (% CV) 4.8%Not Specified
Intra-day Accuracy 2.2%Relative Errors within ±10%
Inter-day Accuracy 5.7%Not Specified
Recovery of Cisapride 92.3%Not Specified
Recovery of Internal Standard 91.1% (Azelastine)Not Specified
Lower Limit of Quantitation (LLOQ) 0.3 ng/mL5 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols outline the sample preparation, chromatographic conditions, and detection parameters.

Method 1: HPLC-Fluorescence with Azelastine Internal Standard

This method utilizes liquid-liquid extraction for sample cleanup followed by analysis using a reversed-phase HPLC system with fluorescence detection.

1. Sample Preparation (Liquid-Liquid Extraction) :

  • To 1.0 mL of human plasma, add the internal standard, Azelastine.

  • The extraction is performed using a mixture of cyclohexane and isoamyl alcohol (98:2 v/v).

2. Chromatographic Conditions :

  • Column : Reversed-phase C18 column.

  • Mobile Phase : Not explicitly specified in the abstract.

  • Detection : Fluorescence detection.

  • Retention Times : Cisapride: 10 minutes; Azelastine (IS): 8.5 minutes.

Method 2: HPLC-UV with Unnamed Internal Standard

This method involves a liquid-liquid extraction with a back-extraction step, followed by HPLC analysis with UV detection.

1. Sample Preparation (Liquid-Liquid Back-Extraction) :

  • The drug and internal standard are extracted from plasma using a mixture of heptane and isoamyl alcohol (95:5 v/v).

  • A back-extraction is performed with sulfuric acid.

  • The resulting acidic layer is then re-extracted with the same heptane-isoamyl alcohol mixture.

  • The final organic layer is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in acetonitrile before injection.

2. Chromatographic Conditions :

  • Column : C-8 Sil-X-10 HPLC column.

  • Mobile Phase : A mixture of acetonitrile, water, and triethylamine (75:25:0.01).

  • Detection : UV detection at a wavelength of 215 nm.

Mandatory Visualization

The following diagrams illustrate the logical flow of a bioanalytical method cross-validation and a general experimental workflow for Cisapride analysis.

CrossValidationWorkflow cluster_0 Assay 1 (e.g., Azelastine IS) cluster_1 Assay 2 (e.g., Unnamed IS) cluster_2 Cross-Validation cluster_3 Evaluation A1 Sample Preparation A2 LC-Fluorescence Analysis A1->A2 A3 Data Generation (Concentration A) A2->A3 C1 Incurred Sample Reanalysis A3->C1 B1 Sample Preparation B2 LC-UV Analysis B1->B2 B3 Data Generation (Concentration B) B2->B3 B3->C1 D1 Compare Concentration A vs. B C1->D1

Cross-Validation Logic Between Two Assays

ExperimentalWorkflow cluster_workflow General Bioanalytical Workflow for Cisapride start Plasma Sample Collection step1 Addition of Internal Standard (e.g., Azelastine) start->step1 step2 Liquid-Liquid Extraction (e.g., with Heptane/Isoamyl Alcohol) step1->step2 step3 Evaporation and Reconstitution step2->step3 step4 HPLC or UPLC-MS/MS Analysis step3->step4 end Data Quantification and Reporting step4->end

Typical Experimental Workflow for Cisapride

References

The Gold Standard in Cisapride Quantification: A Comparative Analysis of Accuracy and Precision Using Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cisapride is paramount for robust pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Cisapride-13C,d3.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound, is widely recognized as the gold standard in bioanalysis. This approach ensures the most accurate and precise results by effectively compensating for variability in sample preparation and matrix effects. While direct comparative studies on Cisapride quantification using this compound are not extensively published, the principles of stable isotope dilution and data from analogous compounds demonstrate its clear advantages over older techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and even LC-MS/MS methods that employ non-isotopic internal standards.

Comparative Analysis of Quantitative Methods

The selection of an analytical method significantly impacts the reliability of Cisapride quantification. The following table summarizes the key performance characteristics of three common analytical approaches. The data for the LC-MS/MS with this compound method is based on the well-established benefits of stable isotope dilution techniques, which consistently demonstrate lower variability and higher accuracy.

Parameter LC-MS/MS with this compound (Inferred) LC-MS/MS with Non-Isotopic IS HPLC-UV
Internal Standard Type Stable Isotope-LabeledStructural AnalogStructural Analog
Linearity Range Wide, typically pg/mL to ng/mLng/mL to µg/mLng/mL to µg/mL
Accuracy (% Bias) < 5%< 15%< 15-20%
Precision (%CV) < 5%< 15%1.34 to 11.82[1]
Lower Limit of Quantification (LLOQ) Very Low (pg/mL range)Low (ng/mL range)5 ng/mL[1]
Matrix Effect Compensation ExcellentModeratePoor
Selectivity Very HighHighModerate

Experimental Workflow and Signaling Pathway

The general workflow for the quantification of Cisapride in a biological matrix using a stable isotope-labeled internal standard involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of this compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Cisapride / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Experimental workflow for Cisapride quantification.

Cisapride primarily acts as a serotonin 5-HT4 receptor agonist. The binding of Cisapride to the 5-HT4 receptor initiates a signaling cascade that ultimately leads to increased gastrointestinal motility.

signaling_pathway cisapride Cisapride receptor 5-HT4 Receptor cisapride->receptor Binds to g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp Increased cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka ach_release Enhanced Acetylcholine (ACh) Release pka->ach_release motility Increased GI Motility ach_release->motility

References

Performance Showdown: Cisapride-13C,d3 for High-Precision Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Cisapride-13C,d3 as a stable isotope-labeled (SIL) internal standard against alternative analytical techniques for the quantification of Cisapride.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability, leading to superior accuracy and precision. This compound is designed to provide this advantage in the bioanalysis of Cisapride.

Quantitative Data Comparison

The following tables summarize the key performance parameters of a representative LC-MS/MS method using a stable isotope-labeled internal standard, analogous to this compound, and compare it with alternative methods for Cisapride quantification.

Table 1: Linearity and Range of Detection for Cisapride Quantification Methods

MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)
LC-MS/MS Prucalopride-13C,d3 (analogous to this compound) 50 - 12,000 pg/mL [1]>0.99 [1]
HPLC-UVUnspecified5 - 160 ng/mL[2]0.9992[2]
HPLC-UVQuinine2 - 10 µg/mL[3]Not Specified
Derivative SpectrophotometryNone2 - 12 µg/mLNot Specified

Table 2: Precision and Accuracy of a Representative LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ 50≤ 20≤ 20± 20± 20
Low 150≤ 15≤ 15± 15± 15
Medium 5,000≤ 15≤ 15± 15± 15
High 10,000≤ 15≤ 15± 15± 15
Data is representative for a method using a stable isotope-labeled internal standard and is based on regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are outlined below to provide a clear understanding of the experimental setup and procedures.

LC-MS/MS with Stable Isotope-Labeled Internal Standard (Representative Protocol)

This protocol is based on a method for a similar compound, Prucalopride, using its corresponding stable isotope-labeled internal standard, Prucalopride-13C,d3, and is representative of the expected procedure for this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-product ion transitions for Cisapride and this compound would be optimized on the specific instrument.

HPLC-UV Method

This protocol is a summary of a published method for Cisapride quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add the internal standard.

  • Add 5 mL of heptane-isoamyl alcohol (95:5 v/v) and vortex.

  • Centrifuge and transfer the organic layer to a new tube.

  • Back-extract with 200 µL of 0.05 M sulfuric acid.

  • Re-extract the acidic layer with the same organic solvent.

  • Evaporate the final organic layer to dryness and reconstitute the residue in acetonitrile.

2. Chromatographic Conditions:

  • LC System: HPLC system

  • Column: C8 Sil-X-10 column

  • Mobile Phase: Acetonitrile, water, and triethylamine (75:25:0.01 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the quantification of Cisapride using a stable isotope-labeled internal standard.

Experimental Workflow for Cisapride Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Ratio Calculate Peak Area Ratio (Cisapride / this compound) MS->Ratio Cal_Curve Quantify against Calibration Curve Ratio->Cal_Curve Result Final Concentration Cal_Curve->Result

Caption: LC-MS/MS workflow for Cisapride quantification.

Principle of Stable Isotope-Labeled Internal Standard cluster_process Analytical Process Analyte Cisapride Sample_Prep Sample Preparation (Extraction Variability) Analyte->Sample_Prep Data_Analysis Data Analysis (Peak Area Ratio) Analyte->Data_Analysis IS This compound IS->Sample_Prep IS->Data_Analysis Chromatography Chromatography (Co-elution) Sample_Prep->Chromatography Ionization Mass Spectrometry (Ion Suppression/Enhancement) Chromatography->Ionization Ionization->Data_Analysis Result Accurate Quantification Data_Analysis->Result

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Cisapride-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of drug candidates in complex biological matrices is paramount. For researchers and drug development professionals working with Cisapride, a gastroprokinetic agent, the choice of an appropriate internal standard is a critical determinant of assay accuracy and robustness. This guide provides an objective comparison of Cisapride-13C,d3, a stable isotope-labeled internal standard, with commonly used structural analog internal standards.

Superior Performance of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as 13C and deuterium, this compound is chemically identical to the analyte of interest, Cisapride. This near-perfect analogy ensures that it co-elutes chromatographically and experiences identical ionization effects in the mass spectrometer, thereby providing the most accurate compensation for matrix effects and variability during sample preparation.[2]

In contrast, structural analogs, while similar, may exhibit different chromatographic retention times and ionization efficiencies, which can lead to inaccuracies in quantification, especially in the presence of significant matrix effects.

Comparative Analysis of Internal Standards for Cisapride

The following table summarizes the performance of this compound (data extrapolated from a validated method for the structurally similar Prucalopride-13C,d3) and common structural analog internal standards used in the bioanalysis of Cisapride.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound (extrapolated)LC-MS/MSHuman Plasma0.05 - 120.0598.5 - 102.3< 5
CleboprideHPLC-UVHuman Plasma5 - 1255Not explicitly stated< 15
MetoclopramideHPLC-FluorescenceHuman Urine50 - 20005090 - 110< 10

Experimental Protocols

Detailed methodologies for the analysis of Cisapride using a stable isotope-labeled internal standard and a structural analog are provided below.

Method 1: LC-MS/MS with this compound Internal Standard (Based on Prucalopride Method)

This method is adapted from a validated protocol for a structurally and functionally similar compound, Prucalopride, and its stable isotope-labeled internal standard.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tertiary butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive ion electrospray (ESI+)

  • MRM Transitions:

    • Cisapride: Precursor ion > Product ion (to be determined)

    • This compound: Precursor ion > Product ion (to be determined based on labeling)

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add 25 µL This compound plasma->is vortex1 Vortex is->vortex1 mtbe Add 500 µL MTBE vortex1->mtbe vortex2 Vortex mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms

Workflow for Cisapride analysis using a stable isotope-labeled internal standard.
Method 2: HPLC-UV with Clebopride Internal Standard

This method is based on a published protocol for the analysis of Cisapride enantiomers.[4]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of human plasma, add 50 µL of Clebopride internal standard solution (2 µg/mL in ethanol).

  • Add 0.25 mL of 0.1 M disodium tetraborate buffer (pH 13.3) to make the sample alkaline.

  • Extract with 3 mL of tert-butyl methylether.

  • Back-extract the organic phase with 0.75 mL of 0.05 M sulfuric acid.

  • After centrifugation, make the acidic phase alkaline with 0.75 mL of 0.1 M disodium tetraborate buffer.

  • Re-extract with 3 mL of tert-butyl methylether.

  • Evaporate the organic phase to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with UV detection

  • Column: Chiral stationary phase column (for enantiomeric separation if needed) or a standard C18 column.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., ethanol, hexane) and a modifier (e.g., diethylamine).

  • Flow Rate: 1.2 mL/min

  • Detection: UV at a specified wavelength.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 1 mL Human Plasma is Add 50 µL Clebopride plasma->is alkaline1 Alkalinize (pH 13.3) is->alkaline1 extract1 Extract with tert-butyl methylether alkaline1->extract1 back_extract Back-extract with H2SO4 extract1->back_extract alkaline2 Re-alkalinize back_extract->alkaline2 extract2 Re-extract with tert-butyl methylether alkaline2->extract2 evaporate Evaporate extract2->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc uv UV Detection hplc->uv

Workflow for Cisapride analysis using a structural analog internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the quantitative bioanalysis of Cisapride in complex matrices. Its ability to perfectly mimic the analyte during sample processing and analysis ensures the highest degree of accuracy and precision, mitigating the risks associated with matrix effects. While structural analogs can be employed, they introduce a greater potential for variability and may compromise the reliability of the data. For researchers, scientists, and drug development professionals seeking the most robust and defensible results, the adoption of this compound is highly recommended.

References

Comparative Study of Cisapride-13C,d3 from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the quality and purity of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative overview of Cisapride-13C,d3 from various suppliers, focusing on key quality attributes such as chemical and isotopic purity. The information presented is based on publicly available data and representative analytical methodologies.

This compound, a stable isotope-labeled version of the gastroprokinetic agent Cisapride, is a critical internal standard for pharmacokinetic and metabolic studies. Its structural similarity to the parent drug allows for precise quantification in complex biological matrices by mass spectrometry. However, variations in synthesis and purification processes among suppliers can lead to differences in product quality. This guide aims to equip researchers with the necessary information to select the most suitable product for their specific experimental needs.

Key Quality Parameters for Comparison

The performance of this compound as an internal standard is primarily determined by its chemical and isotopic purity.

  • Chemical Purity: This parameter indicates the percentage of the desired labeled compound in the material, excluding any unlabeled drug, residual solvents, or other synthesis-related impurities. High chemical purity is crucial to prevent interference with the analysis of the target analyte.

  • Isotopic Purity: This refers to the percentage of the molecule that contains the desired stable isotopes (13C and Deuterium in this case). High isotopic purity minimizes signal overlap between the labeled standard and the unlabeled analyte, thereby enhancing the accuracy of quantification.

Supplier Landscape

Several chemical suppliers offer this compound for research purposes. While obtaining direct head-to-head comparative studies from the suppliers themselves is often challenging, researchers can assess product quality by scrutinizing the information provided in the Certificate of Analysis (CoA). Reputable suppliers typically provide a comprehensive CoA with each product. Some of the known suppliers for this compound include:

  • Toronto Research Chemicals (TRC)

  • Pharmaffiliates

  • LGC Standards

  • Simson Pharma

  • VIVAN Life Sciences

  • Clearsynth

Comparative Data Summary

While specific batch-to-batch variability is inherent, the following table summarizes the typical specifications for key quality parameters of this compound based on information from various supplier websites and representative CoAs for similar isotopically labeled standards. Researchers are strongly encouraged to request the specific CoA for the lot they intend to purchase.

ParameterSupplier A (Representative)Supplier B (Representative)Supplier C (Representative)
Chemical Purity (by HPLC) ≥98.0%≥99.0%≥98.5%
Isotopic Purity (by MS) ≥99 atom % 13C, ≥99 atom % D≥99.5 atom % 13C, ≥99.5 atom % D≥99 atom % 13C, ≥99 atom % D
Identity Confirmation Conforms to structure by ¹H-NMR and MSConforms to structure by ¹H-NMR, ¹³C-NMR, and MSConforms to structure by ¹H-NMR and MS

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound or to compare different batches, researchers can employ the following analytical methods.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Cisapride exhibits strong absorbance (e.g., 276 nm).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).

    • Inject the solution into the HPLC system.

    • Record the chromatogram.

    • Calculate the chemical purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

This technique confirms the molecular weight of the labeled compound and determines the extent of isotopic labeling.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • Prepare a dilute solution of this compound in an appropriate solvent.

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in the positive ion mode.

    • Confirm the presence of the protonated molecular ion ([M+H]⁺) corresponding to the theoretical mass of this compound.

    • Analyze the isotopic distribution of the molecular ion peak to determine the isotopic purity.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for assessing the quality of this compound.

Experimental_Workflow_for_Chemical_Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent hplc_system Inject sample into HPLC system prep->hplc_system separation Separation on C18 column hplc_system->separation detection UV Detection separation->detection chromatogram Record Chromatogram detection->chromatogram calculation Calculate Purity (Peak Area Ratio) chromatogram->calculation

Workflow for Chemical Purity Determination.

Experimental_Workflow_for_Isotopic_Purity cluster_prep_ms Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data_ms Data Analysis prep_ms Prepare dilute solution of this compound ms_system Infuse/Inject into Mass Spectrometer prep_ms->ms_system acquisition Acquire Mass Spectrum ms_system->acquisition mw_confirm Confirm Molecular Weight acquisition->mw_confirm isotopic_analysis Analyze Isotopic Distribution mw_confirm->isotopic_analysis

Workflow for Isotopic Purity and Identity Confirmation.

Conclusion

The selection of a high-quality this compound is a critical step in ensuring the reliability of bioanalytical assays. While this guide provides a general framework for comparison, it is imperative for researchers to obtain and carefully review the Certificate of Analysis for the specific lot of material they intend to purchase. When in doubt, performing in-house quality control checks using the described experimental protocols is a prudent measure to guarantee the integrity of research data. By prioritizing the quality of isotopically labeled standards, researchers can have greater confidence in the accuracy and reproducibility of their findings.

The Gold Standard in Bioanalysis: Cisapride-13C,d3 Performance in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Cisapride-13C,d3, against alternative structural analogs for the quantification of cisapride in various biological fluids. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the "gold standard" in quantitative bioanalysis.[1][2] This is due to its nearly identical physicochemical properties to the analyte, which ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.

Unparalleled Accuracy and Precision with this compound

Stable isotope-labeled internal standards, such as those incorporating 13C and deuterium (d), offer significant advantages over structural analog internal standards.[2] Because they co-elute with the analyte and experience the same ionization suppression or enhancement, they provide a more accurate correction for variations that can occur during the analytical process. This leads to improved precision and accuracy in the final concentration measurements.

Performance ParameterThis compound (Expected)Structural Analog (e.g., Clebopride)Rationale for Superior Performance of this compound
Recovery Consistent and closely tracks analyte recoveryMay differ from analyte recoveryNear-identical chemical and physical properties ensure that this compound is extracted and processed in the same manner as native cisapride, leading to more accurate correction for any sample loss during preparation.
Matrix Effect Effectively compensates for matrix-induced signal suppression or enhancementDifferential matrix effects can lead to inaccuraciesAs this compound co-elutes with cisapride, it is subjected to the same matrix interferences in the ion source, allowing for reliable normalization of the analyte signal. Structural analogs may have different retention times and ionization efficiencies, leading to incomplete correction.
Accuracy (% Bias) Typically within ±5%Can be more variable, potentially exceeding ±15%The superior correction for variability in recovery and matrix effects results in a lower bias and more accurate quantification of the analyte.
Precision (% CV) Typically <10%Can be higher, approaching 15%By minimizing the impact of analytical variability, the use of a SIL-IS leads to lower coefficients of variation and therefore higher precision.
Selectivity High, distinguished by mass-to-charge ratioPotential for cross-talk or interference if not chromatographically resolvedThe mass difference between this compound and cisapride provides unambiguous detection, minimizing the risk of interference from endogenous compounds or metabolites.

Experimental Protocols for Cisapride Quantification

While a specific validation report for a method using this compound was not found, a standard experimental protocol for the quantification of cisapride in human plasma by LC-MS/MS using a stable isotope-labeled internal standard can be outlined. This protocol is based on established bioanalytical methods for similar small molecules.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the sample for 10 seconds.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tertiary butyl ether).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used. The gradient program should be optimized to ensure good separation of cisapride from potential interferences.

    • Flow Rate: A typical flow rate for a UPLC system would be in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for cisapride.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both cisapride and this compound need to be optimized.

      • Cisapride: The precursor ion will be [M+H]+ at m/z 466.2. The product ion for quantification is typically a stable and abundant fragment.

      • This compound: The precursor ion will be [M+H]+ at m/z 470.2 (assuming 1 13C and 3 deuterium atoms). The product ion will have a corresponding mass shift.

    • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the bioanalysis of cisapride using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Biological Matrix (e.g., Plasma) add_is Spike with This compound plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

References

Safety Operating Guide

Proper Disposal of Cisapride-13C,d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of Cisapride-13C,d3, a stable isotope-labeled compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection. The following protocols are based on established safety data sheets and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Cisapride is considered a hazardous substance.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
RespiratoryUse in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.
Body ProtectionLaboratory coat.

Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the waste is handled in a safe and compliant manner from the point of generation to its final disposition.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal Identify this compound waste Identify this compound waste Segregate from general lab waste Segregate from general lab waste Identify this compound waste->Segregate from general lab waste Isolate Place in a designated, sealed container Place in a designated, sealed container Segregate from general lab waste->Place in a designated, sealed container Contain Label container with chemical name and hazard symbols Label container with chemical name and hazard symbols Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Label container with chemical name and hazard symbols->Store in a cool, dry, well-ventilated area Store Safely Away from incompatible materials Away from incompatible materials Store in a cool, dry, well-ventilated area->Away from incompatible materials Prevent Reactions Arrange for pickup by a licensed waste disposal company Arrange for pickup by a licensed waste disposal company Away from incompatible materials->Arrange for pickup by a licensed waste disposal company Handover Place in a designated,sealed container Place in a designated,sealed container Place in a designated,sealed container->Label container with chemical name and hazard symbols Identify

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Since this compound contains stable, non-radioactive isotopes (Carbon-13 and Deuterium-3), no special radiological precautions are necessary. The disposal procedure is dictated by the chemical properties of Cisapride.
  • Segregate this chemical waste from general, non-hazardous laboratory trash.

2. Packaging and Labeling:

  • Place solid waste into a designated, leak-proof, and sealable container.
  • For liquid waste, use a compatible, sealed container.
  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Temporary Storage:

  • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area for chemical waste.
  • The storage area should be cool, dry, and well-ventilated.
  • Ensure the waste is stored away from incompatible materials.

4. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]
  • The recommended method of disposal is to use a licensed professional waste disposal service.[2]
  • An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
  • Do not dispose of this compound down the drain or in the regular trash.

Decision Pathway for Disposal Options

The selection of the appropriate disposal route depends on the nature of the waste and institutional procedures.

start This compound Waste Generated is_pure Is the waste pure compound or highly concentrated? start->is_pure is_contaminated Is the waste contaminated labware (e.g., vials, gloves)? is_pure->is_contaminated No pure_disposal Package for incineration by a licensed waste disposal company. is_pure->pure_disposal Yes contaminated_disposal Package in a designated sharps or solid waste container for hazardous materials. is_contaminated->contaminated_disposal Yes contact_ehs Consult your institution's EHS department for specific instructions. is_contaminated->contact_ehs No (e.g., dilute solutions) end Waste Transferred to Disposal Vendor pure_disposal->end Final Disposal contaminated_disposal->end Final Disposal contact_ehs->end Final Disposal

Caption: Decision pathway for this compound disposal.

Regulatory Compliance

It is imperative that all disposal activities comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and corresponding state and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable policies.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。